molecular formula C12H19Cl3N2O B13417133 (S)-Clenbuterol hydrochloride CAS No. 50310-83-3

(S)-Clenbuterol hydrochloride

Cat. No.: B13417133
CAS No.: 50310-83-3
M. Wt: 313.6 g/mol
InChI Key: OPXKTCUYRHXSBK-HNCPQSOCSA-N
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Description

Significance of Chirality in β-Adrenergic Agonist Research

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in the pharmacological activity of many drugs, including β-adrenergic agonists. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to significant differences in their pharmacodynamic and pharmacokinetic profiles. In the context of β-adrenergic agonist research, understanding the contribution of each enantiomer is fundamental to elucidating the precise mechanisms of action and for the development of more selective and efficacious therapeutic agents.

The separation and individual study of clenbuterol (B1669167) enantiomers have been a significant focus of analytical and pharmacological research. Various chromatographic techniques, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), have been developed and refined to achieve efficient enantioselective separation, enabling the isolated study of (S)-Clenbuterol. nih.govoup.comresearchgate.net

Overview of Academic Research Trajectories on (S)-Clenbuterol Hydrochloride

Academic research on this compound has largely been conducted in parallel with studies on its racemic form and the more active (R)-enantiomer. The primary research trajectories involving the (S)-enantiomer can be categorized as follows:

Chiral Separation and Analytical Method Development: A significant body of research has been dedicated to developing robust and sensitive analytical methods for the separation and quantification of clenbuterol enantiomers in various matrices, including biological fluids and pharmaceutical formulations. nih.govnih.govchalcogen.ro These studies are foundational for all other pharmacological and metabolic investigations of the individual enantiomers.

Comparative Pharmacological Studies: Research has focused on comparing the binding affinities and functional activities of the (R)- and (S)-enantiomers at β-adrenergic receptors. These studies consistently show that the (S)-(+)-enantiomer has a significantly lower binding affinity for β2-adrenergic receptors compared to the (R)-(-)-enantiomer. acs.org

Metabolic and Pharmacokinetic Profiling: Investigations into the metabolic fate and pharmacokinetic properties of the individual enantiomers have been undertaken to understand if there are stereoselective differences in absorption, distribution, metabolism, and excretion.

Synthesis of Enantiopure Precursors: The chemoenzymatic synthesis of enantiopure precursors for both (R)- and (S)-clenbuterol has been explored. mdpi.com For instance, the synthesis of (S)-N-(2,6-dichloro-4-(1-hydroxyethyl)phenyl)acetamide with high enantiomeric excess has been achieved, providing a potential precursor for the synthesis of enantiopure (S)-clenbuterol. mdpi.com

The following table provides an overview of research findings related to the analytical separation of clenbuterol enantiomers:

Analytical Method Chiral Stationary Phase (CSP) Key Findings Reference
High-Performance Liquid Chromatography (HPLC)Urea type (Chirex 3022)Successful resolution of enantiomers, with the (+)-R enantiomer eluting first. nih.gov
High-Performance Liquid Chromatography (HPLC)Vancomycin macrocyclic antibiotic (Chirobiotic V)Enantiomeric resolution achieved with UV detection at 247 nm. oup.com
High-Performance Liquid Chromatography (HPLC)Teicoplanin macrocyclic antibiotic (Chirobiotic T)Baseline separation of clenbuterol enantiomers in human plasma. nih.gov
High-Performance Liquid Chromatography (HPLC)Cellulose-based polysaccharide (OJ-RH)Direct separation and determination in plasma and pharmaceutical formulations. chalcogen.ro
Supercritical Fluid Chromatography (SFC)Various, including Chiralpak ADFound to be a better technique than HPLC for preparative chiral separations. researchgate.net

The following table summarizes comparative data on the binding affinity of clenbuterol enantiomers:

Enantiomer Binding Affinity for β2-AR Pharmacological Activity Reference
(R)-(-)-ClenbuterolSignificantly higherPharmacologically active enantiomer acs.org
(S)-(+)-ClenbuterolSignificantly lowerConsidered less active or inactive acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50310-83-3

Molecular Formula

C12H19Cl3N2O

Molecular Weight

313.6 g/mol

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1

InChI Key

OPXKTCUYRHXSBK-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Origin of Product

United States

Stereochemical Characterization and Enantiomeric Considerations of Clenbuterol Hydrochloride

Fundamental Stereoisomeric Forms and Chiral Center Analysis

Clenbuterol (B1669167), chemically known as (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol, possesses one chiral center. wikipedia.org A chiral center is a carbon atom attached to four different substituent groups, resulting in a molecule that is non-superimposable on its mirror image. khanacademy.org This property leads to the existence of two distinct enantiomers: (R)-(-)-clenbuterol and (S)-(+)-clenbuterol. nih.gov

Pharmaceutical preparations of clenbuterol typically contain a racemic mixture, meaning they consist of equal amounts of the (R)- and (S)-enantiomers. nih.govlaborundmore.com The separation and analysis of these individual enantiomers are crucial for understanding their specific biological activities. This can be achieved through chiral chromatography techniques. nih.govnih.gov

Chemical Properties of Clenbuterol Enantiomers
Property(R)-Clenbuterol(S)-Clenbuterol
Synonym(-)-Clenbuterol(+)-Clenbuterol
Molecular FormulaC12H18Cl2N2OC12H18Cl2N2O
Molecular Weight277.19 g/mol277.19 g/mol

Enantioselective Biological Activity Profiles in Research Models

The biological actions of clenbuterol are highly enantioselective, meaning the two isomers interact differently with biological systems, particularly adrenergic receptors. Research has demonstrated that the desired therapeutic effects and the pharmacokinetic behavior of clenbuterol are predominantly associated with one of its enantiomers. nih.gov The disposition, distribution, and excretion of the enantiomers can differ significantly within the body. nih.gov

The pharmacological activity of racemic clenbuterol is primarily attributed to the (R)-enantiomer. It is a potent and selective beta-2 adrenergic receptor (β2-adrenoceptor) agonist. nih.govnih.govusdoj.gov This agonistic activity on β2-receptors in the smooth muscle of the bronchioles is responsible for the compound's bronchodilator effects, which are utilized in the management of respiratory conditions like asthma. wikipedia.orgnih.govnih.gov

In addition to its potent β2-agonist activity, research on the racemic mixture of clenbuterol in rat brain slices has indicated that it also possesses antagonist properties at beta-1 adrenergic receptors (β1-adrenoceptors). nih.gov

While the (R)-enantiomer is responsible for the primary bronchodilator activity, research has uncovered distinct pharmacological contributions of the (S)-enantiomer. In a study involving male Sprague Dawley rats, both the (+)-S and (-)-R enantiomers were found to have equal anabolic activity in skeletal muscle, as determined by measuring tissue mass and protein content. The same study noted that clenbuterol (+)-S induced a small but significant increase in ventricular mass, an effect not observed to the same extent with the (-)-R enantiomer.

The pharmacokinetic profiles of the two enantiomers also show significant differences, as demonstrated in studies on rats. nih.gov The (+)-S-enantiomer exhibits a lower distribution volume and lower total body clearance compared to the (-)-R-enantiomer. nih.gov Furthermore, the fraction of free (non-protein-bound) (+)-S-clenbuterol in rat plasma is lower than that of (-)-R-clenbuterol, suggesting differences in protein binding that contribute to their distinct distribution and excretion patterns. nih.gov

Enantioselective Pharmacokinetic Parameters of Clenbuterol in Rats nih.gov
Parameter(-)-R-Clenbuterol(+)-S-Clenbuterol
Distribution Volume (l/kg)9.174.14
Total Body Clearance (ml/min/kg)13.511.5
Fraction of Free Drug in Plasma (%)48.833.1

Advanced Synthetic Methodologies for S Clenbuterol Hydrochloride and Analogues

Stereoselective Synthesis Pathways and Chemical Precursors

The development of stereoselective synthetic routes to (S)-Clenbuterol hydrochloride is paramount to isolate the desired enantiomer, which may exhibit a different pharmacological profile from its (R)-counterpart. These methods often rely on the formation of chiral precursors through asymmetric chemical and enzymatic transformations.

Asymmetric Reduction Approaches in Chiral Precursor Formation

A key strategy in the synthesis of enantiopure clenbuterol (B1669167) precursors involves the asymmetric reduction of a prochiral ketone. This approach establishes the chiral center early in the synthetic sequence. One notable precursor is (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol, which can be synthesized with high enantiomeric excess. hilarispublisher.commdpi.com

The asymmetric reduction of the corresponding ketone, 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one, is effectively catalyzed by ketoreductases. hilarispublisher.commdpi.com For instance, using a ketoreductase with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor in dimethyl sulfoxide (B87167) (DMSO), (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol has been synthesized with a 93% enantiomeric excess (ee). hilarispublisher.commdpi.com

Enzymatic Catalysis in Enantiopure Synthon Generation

Enzymatic catalysis offers a powerful tool for the generation of enantiopure synthons for clenbuterol. Besides ketoreductases, lipases are also employed in kinetic resolutions of racemic mixtures. For example, lipase (B570770) B from Candida antarctica has been utilized in the esterification of racemic chlorohydrins to separate enantiomers.

Another key synthon, (S)-N-(2,6-dichloro-4-(1-hydroxyethyl)phenyl)acetamide, has been synthesized with an impressive enantiomeric excess of over 98% using a ketoreductase and NADPH in DMSO. hilarispublisher.commdpi.com This chemoenzymatic approach highlights the potential for producing highly pure chiral building blocks for the synthesis of (S)-Clenbuterol. hilarispublisher.commdpi.com

Synthesis of Isotopic Labeled Analogues for Mechanistic Research

Isotopically labeled analogues of clenbuterol are indispensable tools for pharmacokinetic studies, metabolism research, and as internal standards in analytical methods. The synthesis of these analogues requires the introduction of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), at specific molecular positions.

Deuterium-Labeled (D9)-Clenbuterol Hydrochloride Synthesis

The synthesis of deuterium-labeled (D9)-Clenbuterol hydrochloride involves the use of deuterated reagents to introduce nine deuterium atoms into the tert-butyl group. A common starting material for this synthesis is 4-amino-α-bromo-3,5-dichloroacetophenone, which is reacted with D9-tert-butylamine. google.com To improve the efficiency and reduce the cost associated with the expensive deuterated amine, the reaction conditions are optimized by using other organic bases to provide the alkaline environment, thus increasing the conversion rate of D9-tert-butylamine. google.com

The resulting intermediate, 4-amino-α-(D9-tert-butylamino)-3,5-dichloroacetophenone, is then reduced to form D9-Clenbuterol. google.com This reduction can be achieved using agents like lithium aluminum hydride or through catalytic hydrogenation. google.com The final step involves converting the D9-Clenbuterol base to its hydrochloride salt. google.com This method has been shown to produce D9-Clenbuterol hydrochloride with high chemical purity (99%) and deuterium isotope abundance (98 atom% D). google.com

Carbon-13 (¹³C₁)-Labeled Clenbuterol Hydrochloride Synthesis

The synthesis of singly-labeled ¹³C₁-Clenbuterol has been achieved starting from acetanilide (B955). researchgate.net A critical step in this pathway is the Friedel-Crafts acylation of acetanilide with ¹³C-labeled acetyl chloride, marking the introduction of the carbon-13 isotope at the benzylic position. researchgate.net Subsequent chemical transformations lead to the formation of the desired ¹³C₁-labeled clenbuterol. researchgate.net

Impurity Profiling and Control in Clenbuterol Hydrochloride Synthesis

Ensuring the quality, safety, and efficacy of clenbuterol hydrochloride requires a thorough understanding and control of process-related impurities. hilarispublisher.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification, synthesis, and characterization of impurities present at levels of 0.10% or greater. hilarispublisher.com

During the synthesis of clenbuterol hydrochloride, several process-related impurities can arise. These can originate from starting materials, intermediates, or side reactions. A critical impurity identified is bromoclenbuterol (B195752), which can be formed during the chlorination of 4-amino acetophenone (B1666503). hilarispublisher.com

Table 1: Process-Related Impurities of Clenbuterol Hydrochloride

Impurity NameSource/FormationControl Strategy
Impurity-A: 4-amino-3,5-dichloro benzaldehydeOver-chlorination of 4-amino-3,5-dichloro acetophenone (haloform reaction).Crystallization techniques.
Impurity-B: 1-(4-amino-3,5-dichlorophenyl)-2- [(1,1-dimethylethyl)amino]ethanoneUnreacted material from the process.Elimination during crystallization due to solubility in organic solvents.
Impurity-C: 1-(4-amino-3,5-dichloro phenyl) ethanoneUnreacted starting material.Controlled through process parameters and purification.
Impurity-D: 1-(4-amino phenyl) ethanoneImpurity in the starting material or incomplete chlorination.Use of high-purity starting materials.
Impurity-E: 1-(4-amino-3,5-dichloro phenyl)-2-bromo ethanoneUnreacted intermediate.Monitoring and control of reaction completion.
Impurity-F: (1RS)-1-(4-amino-3-bromo-5-chloro phenyl)-2-[(1,1-dimethyl ethyl)amino] ethanol (B145695) (Bromoclenbuterol)Formation during the chlorination of 4-amino acetophenone.Controlled reaction conditions and purification.

This table is based on data from Kannasani et al. (2016). hilarispublisher.com

The control of these impurities is achieved through careful optimization of the manufacturing process, including reaction conditions, purification techniques like crystallization, and the use of high-purity starting materials. hilarispublisher.com

Characterization of Process-Related Impurities

The quality and safety of this compound are intrinsically linked to the purity of the final active pharmaceutical ingredient (API). During the synthesis process, several related substances, including starting materials, intermediates, and by-products, can persist as impurities. The identification and characterization of these process-related impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.

Pharmacopoeial standards, such as the British and European Pharmacopoeias, list several potential impurities associated with the synthesis of clenbuterol hydrochloride. The comprehensive profiling of these impurities is essential for the development of robust manufacturing processes and for validation of analytical methods.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques employed for the detection, separation, and identification of these impurities. These methods allow for the sensitive and specific quantification of impurities, even at trace levels. The structural elucidation of unknown impurities often involves semi-preparative HPLC for isolation, followed by analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A study on the process development of clenbuterol hydrochloride identified and characterized several key process-related impurities. These are detailed in the table below.

Interactive Data Table: Process-Related Impurities of Clenbuterol Hydrochloride

Impurity NameChemical Name
Impurity A4-amino-3,5-dichloro benzaldehyde
Impurity B1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone
Impurity C1-(4-amino-3,5-dichloro phenyl) ethanone
Impurity D1-(4-amino phenyl) ethanone
Impurity E1-(4-amino-3,5-dichloro phenyl)-2-bromo ethanone
Impurity F(1RS)-1-(4-amino-3-bromo-5-chloro phenyl)-2-[(1,1-dimethyl ethyl)amino]ethanol (bromoclenbuterol)

This table is based on data from a study on clenbuterol hydrochloride process development.

Among these, bromoclenbuterol (Impurity F) has been identified as a critical impurity. Its formation during the chlorination step of 4-amino acetophenone poses a significant challenge due to its similar physical and chemical properties to clenbuterol, making its removal difficult.

Methodologies for Impurity Mitigation during Synthesis

Effective control of impurities in the synthesis of this compound requires a deep understanding of the reaction mechanisms and the sources of impurity formation. A proactive approach to impurity control throughout the development and manufacturing process is crucial to ensure the final product's purity.

The primary strategy for mitigating impurities involves optimizing the synthetic route and reaction conditions to minimize the formation of by-products. Additionally, purification techniques are employed to remove any remaining impurities from the final product.

Key strategies for impurity mitigation include:

Control of Starting Materials: Ensuring the purity of starting materials, such as 4-aminoacetophenone, is a fundamental step in preventing the carry-over of impurities into the final product.

Optimization of Reaction Conditions: Careful control of reaction parameters like temperature, reaction time, and stoichiometry of reagents can significantly reduce the formation of side products. For instance, over-chlorination during the synthesis can lead to the formation of certain impurities, which can be controlled by optimizing the chlorination process.

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying the final API and removing process-related impurities. Many impurities have different solubility profiles compared to the desired product, allowing for their separation during the crystallization process. For example, Impurity C, which is soluble in organic solvents, can be effectively removed through crystallization.

Reaction Work-up Procedures: The work-up steps following a chemical reaction are critical for removing unreacted starting materials and by-products. For example, Impurity D, a key starting material, is soluble in acidic water and can be eliminated during the reaction work-up. Similarly, other impurities that are soluble in alcohol can be removed during the work-up phase.

Management of Critical Impurities: For critical impurities like bromoclenbuterol (Impurity F), which are difficult to remove by conventional methods due to similar properties to the API, the focus must be on preventing its formation in the first place. This involves a thorough investigation of the root cause of its formation and implementing stringent controls during the specific synthetic step where it is generated.

Interactive Data Table: Sources and Control of Impurities in Clenbuterol Hydrochloride Synthesis

ImpuritySourceControl Method
Impurity A Formed by over-chlorination (haloform reaction) of 4-amino-3,5-dichloro acetophenone.Crystallization technique.
Impurity B Can be present in the final product if any unreacted material is present.Elimination during the crystallization process due to its solubility in organic solvents.
Impurity C Can be present in the final product if any unreacted material is present.Elimination during the crystallization process due to its solubility in organic solvents.
Impurity D A key starting material that may be present if unreacted.Elimination during reaction work-up due to its solubility in acidic water.
Impurity E Can be present in the final product if any unreacted material is present.Elimination during reaction work-up due to its solubility in alcohol.
Impurity F (bromoclenbuterol) Formed during the chlorination of 4-amino acetophenone.Prevention of its formation is critical as it is difficult to eliminate after being formed due to similar properties to clenbuterol.

By implementing these control strategies, the level of process-related impurities in the final this compound API can be effectively managed, ensuring a high-quality and safe product.

Sophisticated Analytical Techniques for S Clenbuterol Hydrochloride Research

Advanced Chromatographic Methodologies

Chromatographic techniques are central to the analysis of (S)-Clenbuterol hydrochloride. They allow for the separation, identification, and quantification of the compound in various matrices, from pharmaceutical formulations to biological samples. The development of these methods is driven by the need for high sensitivity, specificity, and resolution, particularly for distinguishing between the enantiomeric forms of clenbuterol (B1669167).

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for clenbuterol analysis. jfda-online.comnih.gov Its versatility allows for various modes of operation, including reverse-phase and chiral chromatography, making it suitable for both achiral and chiral-specific assays. HPLC methods are noted for their robustness and ability to be validated according to stringent regulatory guidelines. ijaresm.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the quantitative determination of clenbuterol hydrochloride in bulk drugs, pharmaceutical syrups, and biological fluids like human serum. ijaresm.comtandfonline.comresearchgate.net These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase.

Method development focuses on optimizing parameters such as mobile phase composition, flow rate, and detection wavelength to achieve symmetrical peaks, good resolution, and short analysis times. tandfonline.com For instance, a mobile phase consisting of acetonitrile and an ion-pair buffer (32:68 v/v) has been successfully used with a C18 column for the determination of clenbuterol HCl. tandfonline.com Another method employed a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (60:40 v/v). ijaresm.com

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, and precision. ijaresm.com Linearity is typically established over a concentration range relevant to the application, with correlation coefficients (r²) values of 0.999 or higher demonstrating a strong linear relationship. ijaresm.comresearchgate.net The sensitivity of RP-HPLC methods is notable, with detection limits reported as low as 3.78 ng/mL in human serum. tandfonline.com

Table 1: Examples of Validated RP-HPLC Methods for Clenbuterol Hydrochloride Analysis
Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity RangeRetention Time (min)Reference
Agilent Zorbax Bonus-RP C18 (250×4.6 mm, 5µ)0.1% TFA water : Acetonitrile (60:40 v/v)1.024525-75 µg/mL3.87 ijaresm.com
C18 ColumnAcetonitrile : Ion-pair buffer (32:68 v/v)1.524440-50,000 ng/mL~7.95-8.37 tandfonline.com
Waters Cosmosil 5C18-MS (2.0 × 150 mm)0.05 M NaH2PO4 (pH 3.0) : Acetonitrile (80:20 v/v)0.22120.0001-1 µg/mL5.6 jfda-online.com

Since the enantiomers of clenbuterol exhibit different physiological effects, methods that can separate and quantify the individual (S)- and (R)-forms are crucial. oup.com Chiral HPLC is the gold standard for this purpose, employing Chiral Stationary Phases (CSPs) that interact differently with each enantiomer, leading to their separation. The development of these methods involves screening various CSPs and optimizing the mobile phase to achieve baseline resolution.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Resolution and Quantification
Urea-Type Chiral Stationary Phases (CSPs)

Urea-type CSPs have proven effective for the direct resolution of clenbuterol enantiomers. nih.govresearchgate.net A notable example is a CSP composed of (S)-indoline-2-carboxylic acid and (R)-1-(α-naphthyl)ethylamine, commercially known as Chirex 3022. nih.govresearchgate.net Using this column, a simple isocratic HPLC method was developed that achieved excellent separation. nih.govresearchgate.net The method employed a normal-phase mobile phase, and under optimized conditions, the (+)-R enantiomer eluted before the (-)-S enantiomer. nih.gov The method was validated, showing good linearity and a low limit of quantitation (0.1 nmol), making it suitable for analyzing biological fluids. nih.gov

Table 2: Chiral Separation of Clenbuterol using a Urea-Type CSP (Chirex 3022)
Mobile Phase CompositionTemperatureSeparation Factor (α)Resolution Factor (Rs)Elution OrderReference
Hexane:1,2-dichloroethane:Ethanol (B145695)/Trifluoroacetic acid (80:10:10 by vol)23°C1.274.21st: (+)-R, 2nd: (-)-S nih.govresearchgate.net
Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are widely recognized for their broad applicability in enantiomeric separations. eijppr.com For clenbuterol, a cellulose-based CSP, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (Chiralcel OJ-RH), has been used to develop a selective HPLC method. researchgate.netchalcogen.ro This method operates in the reversed-phase mode. researchgate.netchalcogen.ro Enantiomeric resolution was successfully achieved using a mobile phase of acetonitrile and aqueous sodium perchlorate. researchgate.netchalcogen.ro The method was validated for linearity, accuracy, and precision, with a detection limit of 0.1 µg/mL for each enantiomer, proving its suitability for quality control and therapeutic drug monitoring. researchgate.netchalcogen.ro

Table 3: Chiral Separation of Clenbuterol using a Polysaccharide-Based CSP (OJ-RH)
Mobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Retention Times (min)Linearity RangeReference
Acetonitrile : 0.3M Sodium Perchlorate (16:84 v/v)0.9247R-(-): 18.64, S-(+): 24.940.5-50 µg/mL chalcogen.ro
Macrocyclic Antibiotic Chiral Stationary Phases

Macrocyclic antibiotics represent another powerful class of CSPs for separating chiral compounds, including clenbuterol. ingentaconnect.com Vancomycin (Chirobiotic V) and teicoplanin (Chirobiotic T) based CSPs have been successfully employed for the enantioseparation of clenbuterol. oup.comnih.govtandfonline.comtandfonline.com

A method using a vancomycin-based column (Chirobiotic V) with a polar ionic mobile phase consisting of methanol, triethylamine, and glacial acetic acid achieved effective resolution. oup.comnih.gov The method was validated over a concentration range of 0.2-20 µg/mL and successfully applied to quantify clenbuterol enantiomers in human plasma. oup.comnih.govresearchgate.net

Similarly, a teicoplanin-based CSP (Chirobiotic T) was used to develop a simple, isocratic HPLC method. tandfonline.comtandfonline.com The study investigated various mobile phase compositions to optimize the resolution of racemic clenbuterol. tandfonline.comtandfonline.com The best separation was achieved with a mobile phase of ethanol containing acetic acid and triethylamine, which provided a baseline separation where the (-)-R-clenbuterol eluted first. tandfonline.comtandfonline.com This method was also applied to the analysis of clenbuterol enantiomers in human plasma. nih.gov

Table 4: Chiral Separation of Clenbuterol using Macrocyclic Antibiotic CSPs
CSP TypeMobile Phase CompositionSeparation Factor (α)Resolution Factor (Rs)Elution OrderReference
Vancomycin (Chirobiotic V)Methanol:Triethylamine:Glacial Acetic Acid (100:0.05:0.025 v/v/v)Not ReportedNot ReportedNot Reported oup.comnih.gov
Teicoplanin (Chirobiotic T)Ethanol containing 0.3% Acetic Acid and 0.2% Triethylamine1.581.481st: (-)-R, 2nd: (+)-S tandfonline.comtandfonline.com
Teicoplanin (Chirobiotic T)Methanol:Acetonitrile (70:30 v/v) with 0.3% Acetic Acid and 0.2% TriethylamineNot ReportedBaseline SeparationNot Reported nih.gov

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC–MS/MS) stands as a primary analytical tool for the determination of clenbuterol. mdpi.com This technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of the compound in complex biological matrices such as urine and meat products. nih.govresearchgate.net

Research has demonstrated the development and validation of UHPLC-MS/MS methods for quantifying clenbuterol in human urine with a limit of quantification (LOQ) as low as 5 pg/mL. nih.gov Another study established a method with an LOQ of 0.1 ng/mL in urine, showcasing excellent linearity and precision. mdpi.comresearchgate.net In the analysis of beef sausages, a validated UHPLC-MS/MS method achieved a limit of detection (LOD) of 5 pg g⁻¹ and a lower limit of quantification (LLOQ) of 10 pg g⁻¹. researchgate.net

For enantiomeric separation, UHPLC-MS/MS methods have been successfully developed. These methods are crucial for distinguishing between the (S) and (R) enantiomers, which is important for differentiating between illicit use and potential meat contamination in sports anti-doping contexts. wada-ama.org The chromatographic separation is often achieved using chiral columns, such as those based on macrocyclic antibiotics like teicoplanin or vancomycin. wada-ama.orgresearchgate.net The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Clenbuterol in Beef Sausage researchgate.net

ParameterValue
Linearity Range20–500 pg mL⁻¹
Limit of Detection (LOD)5 pg g⁻¹
Lower Limit of Quantification (LLOQ)10 pg g⁻¹
Analyte Recovery95.70–100.40%
Intra-day RSD%0.99–2.10%
Inter-day RSD%0.54–2.34%
Correlation Coefficient (R²)0.9998

Gas Chromatography–Mass Spectrometry (GC–MS) Variants

Gas Chromatography–Mass Spectrometry (GC-MS) and its advanced variants are well-established and robust techniques for the analysis of clenbuterol. nih.gov These methods typically require a derivatization step to increase the volatility of the clenbuterol molecule, often using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.govoup.com

In the Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the analyte. This enhances the sensitivity and selectivity of the analysis compared to full-scan mode. For clenbuterol, diagnostic ions are monitored to confirm its presence at specific retention times. oup.comeujournal.org A study comparing different GC-MS techniques reported a limit of detection (LOD) for clenbuterol in human urine of 2 ng/mL using GC-MS in SIM mode. oup.comoup.com This mode is often utilized as a screening tool for detecting clenbuterol at trace levels. oup.comoup.com

Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) provides highly accurate mass measurements, which significantly improves the specificity of detection. This technique is particularly useful for distinguishing the analyte from matrix interferences. A method for detecting clenbuterol in human scalp hair using GC-HRMS has been described, with a detection limit of approximately 2-4 ng/g of hair, which could be improved to 0.8 ng/g with an additional immunoaffinity chromatography purification step. nih.gov Another study reported an LOD of 0.06 ng/mL for clenbuterol in human urine using GC-HRMS. oup.comoup.com

GC coupled with a triple quadrupole tandem mass spectrometer (GC-MS/MS) offers exceptional sensitivity and specificity through multiple reaction monitoring (MRM). oup.com This technique involves the selection of a precursor ion, its fragmentation, and the monitoring of a specific product ion. A developed GC-MS/MS assay for clenbuterol in human urine demonstrated a very low LOD of 0.03 ng/mL. oup.comoup.com This method showed good precision, with intra- and inter-assay variations of less than 15%, and recoveries ranging from 86% to 112%. oup.comoup.com Another study utilizing GC-MS/MS for clenbuterol residues in feces highlighted its value for confirmatory purposes in regulatory analysis. nih.gov

Table 2: Comparison of Limits of Detection (LOD) for Clenbuterol in Human Urine by Different GC-MS Techniques oup.comoup.com

Analytical TechniqueLimit of Detection (LOD)
GC-MS (SIM mode)2 ng/mL
GC-HRMS0.06 ng/mL
GC-MS/MS0.03 ng/mL

Supercritical Fluid Chromatography (SFC) for Chiral Separation (e.g., UPC2)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the enantioselective separation of chiral compounds. researchgate.net SFC offers advantages over traditional liquid chromatography, including faster analysis times and reduced use of organic solvents. researchgate.net

Ultra-Performance Convergence Chromatography (UPC²), a form of SFC, has been successfully applied to the chiral analysis of clenbuterol. A rapid method using an ACQUITY UPC² system with a CHIRALPAK IA column was developed, achieving the separation of (R)- and (S)-Clenbuterol in less than three minutes. This high-throughput method is reproducible and utilizes mobile phases compatible with mass spectrometry, making it suitable for bioanalytical studies. The limit of quantitation (LOQ) for this method was reported to be less than 1 µg/mL using UV detection.

Table 3: Instrumental and Experimental Conditions for Chiral Separation of Clenbuterol using UPC²

ParameterCondition
SystemACQUITY UPC² with PDA detection
ColumnCHIRALPAK IA, 4.6 x 100 mm, 3 µm
Column Temperature40 °C
Mobile Phase ACO₂
Mobile Phase BMeOH with 0.5% CH₃COONH₄
Isocratic Conditions85% A, 15% B
Flow Rate2 mL/min
Back Pressure1500 psi
DetectionUV at 297 nm

Electrophoretic Separation Techniques

Electrophoretic techniques, particularly capillary electrophoresis (CE), offer an alternative approach for the enantiomeric separation of clenbuterol. nih.gov These methods are based on the differential migration of charged species in an electric field.

A capillary electrophoretic method has been established for the separation of clenbuterol enantiomers using dimethyl-β-cyclodextrin or carboxymethyl-β-cyclodextrin as a chiral selector. nih.govnih.gov In one study, the two enantiomers were successfully separated in an uncoated capillary with a phosphate (B84403) buffer (50 mmol/L, pH 3.5) containing 10 mmol/L carboxymethyl-β-cyclodextrin. nih.gov

Another developed method, transient isotachophoresis-capillary zone electrophoresis-UV absorbance detection (transient ITP-CZE-UV), allows for in-line preconcentration and enantioseparation of clenbuterol. nih.gov This technique achieved a concentration detection limit of 10⁻⁶ mol/l for clenbuterol with a resolution of 4.8 for the enantiomers. nih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a powerful analytical technique for the separation of ionic species based on their electrophoretic mobility in an electric field. nih.govmdpi.com In the context of clenbuterol analysis, CE offers high separation efficiency, rapid analysis times, and minimal sample consumption. The technique is particularly valuable for the separation of clenbuterol from other substances in complex matrices. nih.gov

Methodologies have been developed that utilize CE for the determination of clenbuterol in various samples. For instance, a competitive immunoassay based on capillary electrophoresis with chemiluminescence detection has been established for the analysis of clenbuterol. researchgate.net This method involves the competitive reaction between free clenbuterol and a labeled clenbuterol conjugate for a limited amount of antibody. researchgate.net Under optimal conditions, this technique can achieve a linear range of 5.0-40 nmol/L with a detection limit of 1.2 nmol/L. researchgate.net

Cyclodextrin-Modified Capillary Electrophoresis for Enantioseparation

The enantiomers of clenbuterol exhibit different pharmacological activities, making their separation and individual analysis crucial. Cyclodextrin-modified capillary electrophoresis (CD-CE) is a widely used and effective technique for the enantioseparation of chiral compounds like this compound. Cyclodextrins are chiral selectors that form inclusion complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling their separation. google.com

Several studies have investigated the use of various cyclodextrins for the enantiomeric separation of clenbuterol. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) are among the cyclodextrins that have been successfully employed. drugfuture.comresearchgate.netnih.gov The separation is influenced by several factors, including the type and concentration of the cyclodextrin, the pH of the background electrolyte, the applied voltage, and the capillary temperature. google.comresearchgate.net For example, an effective separation of clenbuterol enantiomers was achieved using a phosphate buffer (50 mmol/L, pH 3.5) containing 10 mmol/L of CM-β-CD at a temperature of 15°C and an applied voltage of 20 kV. google.comresearchgate.net Under optimized conditions, baseline separation of the enantiomers can be achieved in a short analysis time. drugfuture.com

Interactive Data Table: Parameters for Cyclodextrin-Modified Capillary Electrophoresis of Clenbuterol Enantiomers

ParameterOptimized ConditionReference
Chiral SelectorCarboxymethyl-β-cyclodextrin (CM-β-CD) google.comresearchgate.net
Chiral Selector Concentration10 mmol/L google.comresearchgate.net
Background Electrolyte50 mmol/L Phosphate Buffer google.comresearchgate.net
pH3.5 google.comresearchgate.net
Applied Voltage20 kV google.comresearchgate.net
Capillary Temperature15°C google.comresearchgate.net
Chiral SelectorHydroxypropyl-β-cyclodextrin (HP-β-CD) drugfuture.com
Chiral Selector Concentration0.03 M drugfuture.com
Background Electrolyte0.05 M Borate/Phosphate Buffer drugfuture.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the characterization of this compound, providing information on its electronic structure, vibrational modes, and atomic connectivity.

Ultraviolet (UV) Spectrophotometry Applications

Ultraviolet (UV) spectrophotometry is a straightforward and cost-effective technique used for the quantitative analysis of compounds that absorb UV radiation. A UV spectrophotometric method has been developed for the determination of clenbuterol hydrochloride in bulk and pharmaceutical formulations. researchgate.net In water, clenbuterol hydrochloride exhibits a maximum absorbance (λmax) at 242 nm. researchgate.net The method has been shown to be linear over a concentration range of 10-50 μg/ml, with a high correlation coefficient (R² = 0.9987). researchgate.net Validation of the method demonstrated good mean recovery (98-100%), with a limit of detection (LOD) of 3.70 μg/ml and a limit of quantification (LOQ) of 11.22 μg/ml. researchgate.net Another study utilizing high-performance liquid chromatography with UV detection set the wavelength at 244 nm for the determination of clenbuterol in calf urine. nih.gov

Interactive Data Table: UV Spectrophotometry Parameters for Clenbuterol Hydrochloride

ParameterValueSolvent/Mobile PhaseReference
λmax242 nmWater researchgate.net
Linearity Range10-50 μg/mlWater researchgate.net
Correlation Coefficient (R²)0.9987Water researchgate.net
Limit of Detection (LOD)3.70 μg/mlWater researchgate.net
Limit of Quantification (LOQ)11.22 μg/mlWater researchgate.net
Detection Wavelength244 nmAcetonitrile and sodium dodecyl sulphate/acetate buffer nih.gov

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Trace Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can enhance the Raman signal of molecules by several orders of magnitude, making it suitable for trace detection. This technique has been successfully applied to the rapid detection and identification of clenbuterol hydrochloride residues. researchgate.net The SERS methodology is based on the enhancement of the local electromagnetic field near nanostructured noble metal surfaces, such as gold colloids. researchgate.net

In SERS analysis of clenbuterol, characteristic spectral bands can be observed. For instance, in an aqueous solution using a gold colloid as the enhanced substrate, characteristic bands for clenbuterol have been identified at 382, 647, 787, 1259, 1472, and 1602 cm⁻¹. researchgate.net A unary linear regression model can be established between the SERS intensity at a specific band (e.g., 1472 cm⁻¹) and the clenbuterol concentration, demonstrating a strong linear relationship. researchgate.net Competitive SERS immunoassays have also been developed for the highly sensitive and simultaneous detection of clenbuterol, achieving a wide concentration detection range from 1 to 1000 pg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atoms. In the context of this compound, NMR, particularly two-dimensional NMR techniques, plays a crucial role in understanding its interaction with other molecules.

Specifically, 2D Rotating Frame Overhauser Effect Spectroscopy (ROESY) has been used to investigate the inclusion complex formed between clenbuterol and cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD). google.comresearchgate.net These studies help to propose a structural model for the inclusion complex, revealing how the clenbuterol molecule penetrates the cyclodextrin cavity. google.comresearchgate.net This structural information is vital for understanding the mechanism of enantioseparation observed in cyclodextrin-modified capillary electrophoresis. google.comresearchgate.net

Advanced Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the sensitive and specific quantification of clenbuterol in various matrices. nih.gov These methods offer high selectivity and low detection limits, which are essential for trace-level analysis.

Ultra-high pressure liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) has been validated for the quantification of clenbuterol in human urine. Such methods have demonstrated excellent performance, with a limit of quantification (LOQ) as low as 5 pg/mL and a linearity range from 5 pg/mL to 300 pg/mL. The validation of these methods typically includes assessments of trueness, repeatability, and intermediate precision, with reported relative standard deviations (RSD) for repeatability and intermediate precision being in the ranges of 5.7-10.6% and 5.9-14.9%, respectively. Another study focusing on bovine urine reported an LOQ of 0.10 ng/mL with a linear range of 0.10-8.0 ng/mL.

Interactive Data Table: Performance of Mass Spectrometry-Based Methods for Clenbuterol Quantification

ParameterHuman UrineBovine UrineReference
TechniqueUHPLC-ESI-MS/MSUHPLC-MS/MS
Limit of Quantification (LOQ)5 pg/mL0.10 ng/mL
Linearity Range5-300 pg/mL0.10-8.0 ng/mL
Repeatability (% RSD)5.7-10.6%Not specified
Intermediate Precision (% RSD)5.9-14.9%Not specified
Trueness85.8-105%Not specified

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a foundational technique for the analysis of clenbuterol. nih.govresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For the analysis of this compound, reverse-phase HPLC columns, such as C18 columns, are commonly employed to separate the analyte from matrix components. researchgate.netresearchgate.net The mass spectrometer serves as a highly specific and sensitive detector. LC-MS avoids the need for the time-consuming derivatization steps often required by gas chromatography-mass spectrometry (GC-MS), making it a more direct and faster approach for analyzing compounds like clenbuterol. researchgate.netuky.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical tool for the determination of clenbuterol due to its superior sensitivity and specificity compared to single-stage MS. uky.edu This technique allows for the selection of a specific precursor ion of (S)-Clenbuterol, its fragmentation, and the monitoring of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits. uky.edu

Several LC-MS/MS methods have been developed for clenbuterol analysis. While traditional methods often monitored ion transitions such as m/z 277→259 and 277→203, these have been shown to sometimes produce false-positive results due to interfering substances in complex matrices like human urine. chromatographyonline.comchromatographyonline.com To address this, improved methods utilizing more specific ion transitions have been developed. For instance, transitions like m/z 277.1→132.0 and 277.1→168.0 have demonstrated higher specificity and sensitivity, reducing the likelihood of false positives. chromatographyonline.comchromatographyonline.com The development of these highly specific methods allows for detection limits as low as 2 pg/mL, which is well below the minimum required performance limit (MRPL) set by the World Anti-Doping Agency (WADA). chromatographyonline.comchromatographyonline.com

Table 1: Selected Ion Transitions for Clenbuterol Analysis by LC-MS/MS

Precursor Ion (m/z)Product Ion(s) (m/z)NotesReference
277259, 203Commonly used but may be prone to interferences. chromatographyonline.comchromatographyonline.com
277.1203Optimized transition for quantitative measurements. uky.edu
277.1132.0, 168.0Newer, more specific transitions used for screening to reduce false-positive results. chromatographyonline.comchromatographyonline.com
277.1132.0, 168.0, 140.0Used for confirmation by comparing relative ion intensities. chromatographyonline.com

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) for Degradation Product Characterization

Understanding the stability of this compound and identifying its degradation products is crucial. Forced degradation studies, conducted under conditions such as acid or alkaline hydrolysis, oxidation, and photolysis, reveal the compound's stability profile. researchgate.netnih.gov Liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) is a powerful tool for this purpose. researchgate.net This high-resolution mass spectrometry technique provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown degradation products. rsc.orgresearchgate.net By comparing the fragmentation patterns of the parent drug and its degradants, researchers can propose degradation pathways. researchgate.net Studies have shown that clenbuterol hydrochloride experiences significant degradation under acidic and photolytic (sunlight) conditions, while remaining relatively stable in neutral, basic, and oxidative environments. researchgate.netnih.gov

Sample Preparation and Extraction Protocols for Biological and Environmental Matrices

Effective sample preparation is a critical step to remove interfering components and concentrate the analyte before instrumental analysis. The choice of extraction protocol depends on the complexity of the matrix, which can range from urine and blood to tissue and environmental samples. nih.gov

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for clenbuterol. nih.gov The protocol typically involves adjusting the pH of the aqueous sample to a basic level to ensure clenbuterol is in its non-ionized form, followed by extraction with an immiscible organic solvent like ethyl acetate. mhlw.go.jp To optimize the process, various parameters such as solvent type, pH, and extraction time are carefully controlled to maximize recovery and minimize the co-extraction of interfering substances. mdpi.com A combination of solvents or multiple extraction steps may be employed to enhance extraction efficiency. mhlw.go.jp

Solid-Phase Extraction (SPE) and Online-SPE Techniques

Solid-phase extraction (SPE) is a preferred method for cleaning up and concentrating clenbuterol from complex biological and environmental samples. nih.govchalcogen.ro It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. nih.gov Various SPE sorbents can be used, such as C8 or C18 for reversed-phase extraction or strongly acidic cation exchangers. mhlw.go.jpnih.gov In some advanced methods, molecularly imprinted polymers (MIPs) are used as SPE sorbents, offering very high selectivity for clenbuterol and its structural analogs. acs.org

Online-SPE systems coupled directly to an LC-MS/MS instrument further streamline the workflow. mdpi.com This technique automates the extraction and injection process, reducing manual sample handling and improving reproducibility. mdpi.com An online SPE–UHPLC–MS/MS method has been validated for clenbuterol in urine, demonstrating high precision, accuracy, and a low limit of quantification (0.1 ng/mL). mdpi.com

Table 2: Comparison of SPE Protocols for Clenbuterol Extraction

TechniqueMatrixSorbent/ColumnKey FindingsReference
SPE-DLLMEPorcine TissueNot specifiedCombined SPE with dispersive liquid-liquid microextraction for high enrichment (62-fold) and LOD of 0.07 µg/kg. nih.gov
Online-SPE–UHPLC–MS/MSHuman UrineNot specifiedMinimal manual steps, LOQ of 0.1 ng/mL, excellent linearity and precision. mdpi.com
MSPD-MISPEBovine LiverC18 and MIPCombined matrix solid-phase dispersion with molecularly imprinted SPE; recoveries >90% and LOD < 0.1 µg/kg. acs.org
Disk ExtractionHuman/Calf UrineC8 DiskRapid method with ~85% recovery and reduced solvent use. nih.gov

Miniaturized Sampling Procedures (e.g., Volumetric Absorptive Microsampling (VAMS))

Volumetric absorptive microsampling (VAMS) is an innovative technique for collecting precise, small volumes of biological fluids, such as blood or urine. mdpi.comnih.gov This method simplifies sample collection, storage, and transport. nih.gov A workflow combining VAMS with a microsample pretreatment strategy called stop-and-go extraction (StAGE) tips, followed by chiral LC-MS/MS analysis, has been developed for the enantioselective determination of clenbuterol in urine. nih.govresearchgate.net This method was validated with good linearity and a limit of quantification of 0.3 ng/mL. nih.gov The VAMS-based workflow demonstrated high extraction yields (>87%) and acceptable matrix effects, proving suitable for analyzing clenbuterol enantiomers in microsamples. nih.gov

Advanced Micro-Sample Pretreatment Strategies (e.g., Stop-and-Go Extraction (StAGE) Tips)

In the analysis of this compound, especially at trace levels in complex biological matrices, effective sample pretreatment is critical. Advanced micro-sample strategies are employed to clean up and concentrate the analyte before instrumental analysis, thereby enhancing sensitivity and reducing matrix effects. One such technique is the Stop-and-Go Extraction (StAGE), which utilizes self-packed microcolumns within pipette tips. semanticscholar.org

StAGE tips are a versatile and efficient tool for desalting, purifying, and concentrating minute amounts of analytes from small sample volumes. semanticscholar.orgumn.edu The assembly involves placing a small disk of separation material, such as C18-embedded Empore™ disks, into the narrow end of a pipette tip. semanticscholar.orgupstate.edu This creates a micro-solid-phase extraction (SPE) column with a very small bed volume, suitable for processing samples in the low microliter range. The loading capacity of a standard C18-StAGE tip is typically in the range of 2-4 micrograms of a protein digest, which can be adjusted by using larger or stacked disks. semanticscholar.org

The procedure generally involves the following steps:

Conditioning: The sorbent material is conditioned by passing an organic solvent (e.g., methanol or acetonitrile) through the tip, often aided by centrifugation. upstate.edu

Equilibration: The tip is then equilibrated with a wash or loading buffer, typically an acidified aqueous solution, to prepare the stationary phase for sample binding. upstate.edu

Sample Loading: The acidified sample is loaded onto the StAGE tip. The "stop-and-go" nature of the process, driven by centrifugation or manual pressure, allows for sufficient interaction time between the analyte and the sorbent. semanticscholar.orgumn.edu

Washing: Contaminants such as salts and other hydrophilic impurities are removed by washing the tip with an appropriate solvent, typically similar to the equilibration buffer. upstate.eduupstate.edu

Elution: The purified analyte, such as this compound, is eluted from the sorbent using a small volume of an organic solvent mixture. upstate.edu The resulting eluate is concentrated and cleaned, ready for analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This strategy minimizes sample loss and dilution, making it an ideal pretreatment step in proteomics and for the analysis of small molecules like this compound in limited sample volumes. semanticscholar.orgumn.edu

Analytical Method Validation and Performance Metrics in Research

The validation of analytical methods is a crucial requirement in pharmaceutical analysis to ensure the reliability, quality, and consistency of results. For research involving this compound, method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. jddtonline.info The validation process is conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netijaresm.com Key performance metrics are evaluated to establish the method's credibility and ensure its suitability for routine use in a quality control environment. jddtonline.infonih.gov

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com For clenbuterol analysis, linearity is typically assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically close to 0.999, indicates excellent linearity. researchgate.netmdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. jddtonline.infojuniperpublishers.com These parameters are critical for determining trace amounts of substances. They are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comresearchgate.net

Various studies have established these parameters for clenbuterol hydrochloride using different analytical techniques. For instance, an online SPE-UHPLC-MS/MS method demonstrated excellent linearity (R² = 0.9999) over a concentration range of 0.1–50 ng/mL, with an LOQ of 0.1 ng/mL. mdpi.com Another HPLC method using a chiral stationary phase reported linearity in the range of 0.2–20 µg/mL with an LOD of 0.05 µg/mL for each enantiomer. researchgate.net

Table 1: Linearity, LOD, and LOQ Data for Clenbuterol Hydrochloride Analysis

Analytical MethodLinearity RangeCorrelation Coefficient (R²)LODLOQSource
SPE-UHPLC-MS/MS0.1–50 ng/mL0.9999-0.1 ng/mL mdpi.com
HPLC (Chiral)0.2–20 µg/mL0.998–0.9990.05 µg/mL- researchgate.net
UV Spectrophotometry10-50 µg/mL0.99873.70 µg/mL11.23 µg/mL researchgate.net
RP-HPLC25-75 µg/mL--- ijaresm.com
HPLC (in human serum)--3.78 ng/mL- researchgate.net
Fluorescence Assay (in pork)100-700 nM-9.6 nM- researchgate.net

Evaluation of Precision, Accuracy, Repeatability, and Reproducibility

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. mdpi.com It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at three levels:

Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment. mdpi.com

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, or with different analysts or equipment.

Reproducibility: Measures the precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies in spiked samples. mdpi.com It is expressed as the percentage of analyte recovered.

A validated SPE-UHPLC-MS/MS method for clenbuterol in urine showed remarkable precision, with %RSD values from 1.26% to 8.99%, and high accuracy, with recovery rates between 93.1% and 98.7%. mdpi.com Similarly, an HPLC method for the enantiomers of clenbuterol demonstrated good accuracy, with mean recoveries from plasma ranging from 91.0% to 97.0%. researchgate.net

Table 2: Precision and Accuracy Data for Clenbuterol Hydrochloride Analysis

Analytical MethodMatrixPrecision (%RSD)Accuracy (% Recovery)Source
SPE-UHPLC-MS/MSUrine1.26% - 8.99%93.1% - 98.7% mdpi.com
HPLC (Chiral)Plasma< 2.0%91.0% - 97.0% researchgate.net
UV SpectrophotometryBulk/Formulation0.05% (Intra-day) 0.36% (Inter-day)98% - 100% researchgate.net
Fluorescence AssayPork< 5.67%96.75% - 104.91% researchgate.net

Determination of Selectivity, Specificity, and Robustness

Selectivity and Specificity are terms often used interchangeably. Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov The development of enantioselective HPLC methods is particularly important for this compound research, as these methods can separate the S-(+) and R-(-) enantiomers, demonstrating high specificity. researchgate.netchalcogen.ro For example, a method using a vancomycin chiral stationary phase successfully separated the clenbuterol enantiomers without interference from components in drug-free human plasma. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. For an LC-MS/MS method, robustness might be tested by slightly varying parameters such as mobile phase composition, pH, flow rate, and column temperature. nih.gov A method that is robust shows no significant changes in results, confirming its suitability for routine analysis. researchgate.netnih.gov

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.gov Crucially, it must also be able to separate and quantify the degradation products. The development of a SIAM is essential for assessing the stability of a drug substance. researchgate.netnih.gov

This involves subjecting the drug to forced degradation under various stress conditions as outlined in ICH guidelines, such as acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netnih.gov An LC-MS/MS study on clenbuterol hydrochloride revealed significant degradation under acidic (8.78%) and photolytic (sunlight) conditions (9%). researchgate.netnih.gov No significant degradation was observed under neutral, basic, oxidative, or thermal stress. researchgate.netnih.gov The method was able to separate the degradation products from the parent drug, proving it to be stability-indicating. nih.gov Such methods are vital for determining the shelf-life and storage conditions for research compounds like this compound.

Molecular and Cellular Mechanisms of Action of Clenbuterol Hydrochloride in Vitro and Non Human Studies

β-Adrenergic Receptor Interactions and Signal Transduction

The interaction of (S)-Clenbuterol hydrochloride with β-adrenergic receptors is the primary step in its mechanism of action. This binding initiates a well-defined signal transduction pathway common to many β-agonists.

This compound demonstrates a selective affinity for the β2-adrenergic receptor over the β1-adrenergic receptor. mdpi.com In studies using rat tissues, clenbuterol (B1669167) showed a high affinity for both receptor subtypes but was notably more selective for β2-adrenoceptors. nih.gov The equilibrium dissociation constants (Kd), which indicate the concentration of the drug required to occupy 50% of the receptors, were determined to be 38 nM for β1 receptors and 6.3 nM for β2 receptors, highlighting a significantly higher affinity for the β2 subtype. nih.gov This gives clenbuterol a β2/β1 selectivity ratio of approximately 4.0. mdpi.com

Despite its high affinity, clenbuterol is characterized as a partial agonist. nih.gov This means that even at full receptor occupation, it does not produce the maximum possible response that a full agonist, such as isoproterenol, can elicit. nih.gov In rat jugular vein and atria models, clenbuterol's maximal responses were less than those of other β-agonists, and it could act as an antagonist to stronger agonists. nih.gov Its high potency as an agonist is therefore primarily a result of its high receptor affinity rather than efficient receptor activation. nih.gov In some cellular models, particularly in brain slices, clenbuterol has been observed to act as a weak agonist at β2-adrenoceptors while exhibiting antagonist properties at β1-adrenoceptors. nih.gov

Receptor Affinity of Clenbuterol in Rat Models

Receptor SubtypeEquilibrium Dissociation Constant (Kd)
β1-Adrenoceptor38 nM
β2-Adrenoceptor6.3 nM
nih.gov

Upon binding to β2-adrenergic receptors, clenbuterol initiates a conformational change in the receptor. patsnap.com This activated receptor then interacts with and activates a stimulatory G-protein (Gs). The Gs protein, in turn, stimulates the membrane-bound enzyme adenylyl cyclase. drugbank.comnih.govpatsnap.com

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govpatsnap.comwikipedia.org Consequently, the binding of clenbuterol to β2-adrenoceptors leads to a significant increase in the intracellular concentration of cAMP. mdpi.com This elevation of cAMP is a central event that propagates the signal to downstream effector molecules. nih.gov

The primary intracellular effector for cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). patsnap.comsigmaaldrich.com The increase in intracellular cAMP levels leads directly to the activation of PKA. mdpi.comnih.gov PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. When cAMP binds to the regulatory subunits, they undergo a conformational change and release the catalytic subunits. These now-active catalytic subunits can phosphorylate various substrate proteins within the cell, altering their activity and leading to a cellular response. patsnap.com

One of the key targets of PKA is the cAMP-responsive element binding protein (CREB). nih.govnih.gov Studies have shown that clenbuterol treatment enhances the activation of CREB through the β2-AR/cAMP/PKA signaling pathway. nih.gov Phosphorylated CREB can then bind to specific DNA sequences to regulate the transcription of downstream genes. nih.gov

In addition to PKA, cAMP can also directly activate another signaling molecule known as the Exchange Protein Directly Activated by cAMP (EPAC), also called cAMP-regulated guanine (B1146940) nucleotide exchange factor. nih.gov Research has demonstrated that EPAC1 plays a significant role in mediating some of the effects of β2-AR stimulation by clenbuterol, particularly in skeletal muscle hypertrophy. nih.gov The activation of EPAC provides an alternative, PKA-independent pathway for cAMP signaling, contributing to the diversity of cellular responses to clenbuterol. nih.gov

Intracellular Signaling Cascades and Crosstalk

The signaling pathways initiated by clenbuterol are not linear and involve significant crosstalk with other major intracellular signaling networks that regulate cell growth, proliferation, and survival.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, protein synthesis, and survival. mdpi.comyoutube.com There is evidence of crosstalk between the β2-adrenergic signaling pathway activated by clenbuterol and the PI3K/Akt/mTOR pathway.

Studies suggest that this crosstalk can be initiated by the signaling molecules activated by β2-AR stimulation. For instance, research in muscle hypertrophy has shown that the cAMP-activated protein EPAC1 can mediate the activation of Akt and its downstream target, the mechanistic target of rapamycin (B549165) (mTOR). nih.gov Furthermore, it has been proposed that when excessive cAMP is produced following β2-AR activation, it may trigger further signaling by G-protein βγ subunits, which can in turn activate the PI3K/Akt cascade. ijbs.com The activation of this pathway is a key mechanism through which β2-AR agonists can promote protein synthesis and cell growth. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. In vitro studies on various cell types, including horse peripheral blood mononuclear cells and murine C2C12 myoblasts, have suggested that clenbuterol can activate the ERK pathway. nih.govnih.gov This activation is thought to be a downstream consequence of β2-adrenergic receptor stimulation.

Activation of the ERK pathway by clenbuterol in C2C12 myoblasts has been linked to the regulation of the cell cycle. nih.gov While some reports suggest a role for ERK signaling in cell proliferation, other studies on myoblasts treated with clenbuterol have observed cell cycle arrest, indicating a complex and context-dependent role for this pathway. nih.govmdpi.com

Global transcriptome analysis of C2C12 myotubes treated with clenbuterol revealed an enhancement of pathways associated with mitogenesis, which is consistent with the activation of the ERK pathway. mdpi.com

Table 1: Effect of Clenbuterol on ERK Pathway in Non-Human In Vitro Models

Cell TypeModel SystemObserved Effect on ERK PathwayReference
Horse Peripheral Blood Mononuclear CellsIn Vitro CultureActivation of ERK signaling pathway. nih.gov
C2C12 Myoblasts (Murine)In Vitro CultureImplicated in cell cycle regulation. nih.gov
C2C12 Myotubes (Murine)In Vitro CultureEnhancement of mitogenesis-related pathways. mdpi.com

Janus Kinase 2/Suppressor of Cytokine Signaling/Signal Transducers and Activators of Transcription 3 (Jak2/SOCS/STAT3) Pathway

The Janus Kinase 2/Signal Transducers and Activators of Transcription 3 (Jak2/STAT3) pathway is a principal signaling mechanism for a variety of cytokines and growth factors, playing a critical role in processes such as inflammation, cell growth, and differentiation. Research in non-human models has indicated that clenbuterol may activate the Jak2/STAT3 signaling pathway. nih.gov

In studies involving horse peripheral blood mononuclear cells, clenbuterol has been shown to potentially activate the Jak2/SOCS/STAT3 pathway, which is known to positively regulate cell division and survival. nih.gov The activation of this pathway is a plausible mechanism contributing to the observed effects of clenbuterol on immune cell proliferation.

The STAT3 protein, a key component of this pathway, is recognized as a crucial regulator of skeletal muscle mass, growth, repair, and regeneration. mdpi.com The IL-6/JAK2/STAT3 signaling pathway, in particular, is a central area of research in the context of skeletal muscle physiology. mdpi.com

Table 2: Clenbuterol's Interaction with the Jak2/SOCS/STAT3 Pathway in Non-Human In Vitro Studies

Cell TypeModel SystemObserved Effect on Jak2/SOCS/STAT3 PathwayReference
Horse Peripheral Blood Mononuclear CellsIn Vitro CulturePotential activation of the Jak2/SOCS/STAT3 pathway. nih.gov

Regulation of Glucose Metabolism in Non-Human Biological Systems

This compound has been shown to exert significant effects on glucose metabolism in various non-human biological systems. These effects are primarily mediated through its interaction with β2-adrenergic receptors, leading to downstream cellular changes.

Insulin-Independent Glucose Uptake Mechanisms via β-AR in Skeletal Muscle Cells

A key finding from non-human studies is the ability of clenbuterol to stimulate glucose uptake in skeletal muscle cells through mechanisms that are independent of insulin (B600854) signaling. This action is mediated by the activation of β2-adrenergic receptors (β-AR) on the muscle cells.

Recent research has identified a novel pathway that induces GLUT4-mediated glucose uptake in skeletal muscle cells, which operates independently of traditional regulatory pathways like insulin signaling or AMP-activated protein kinase (AMPK). researchgate.net Prolonged administration of low-dose clenbuterol in insulin-resistant mice has demonstrated favorable outcomes in glucose homeostasis, which is likely attributable to increased glucose uptake in skeletal muscle. researchgate.net

Modulation of Hepatic Glucose Production

In addition to its effects on peripheral glucose uptake, clenbuterol has been shown to modulate hepatic glucose production. Studies in high-fat diet-fed Nile tilapia have indicated that clenbuterol plays an essential role in the control of glucose metabolism by reducing hepatic glucose production.

Table 3: Effects of Clenbuterol on Glucose Metabolism in Non-Human Models

Biological SystemModel TypeKey FindingReference
Insulin-resistant miceIn vivoImproved glucose homeostasis due to elevated glucose uptake in skeletal muscle. researchgate.net
High-fat diet-fed Nile tilapiaIn vivoReduction of hepatic glucose production. researchgate.net

Influence on Lipid Metabolism in Non-Human Models

This compound also demonstrates a significant influence on lipid metabolism in non-human models, primarily by affecting the synthesis of fatty acids.

Reduction of Fatty Acid Synthesis

Table 4: Impact of Clenbuterol on Lipid Metabolism in Non-Human Studies

Biological SystemModel TypeObserved Effect on Lipid MetabolismReference
High-fat diet-fed Nile tilapiaIn vivoReduction of fatty acid synthesis. researchgate.net

Enhancement of Mitochondrial β-Oxidation

This compound has been shown to influence mitochondrial function and energy metabolism. In a study on Nile tilapia fed a high-fat diet, dietary supplementation with clenbuterol led to a significant enhancement of mitochondrial β-oxidation nih.gov. This was associated with the upregulation of genes crucial for this process, including peroxisome proliferator-activated receptor alpha (pparα), carnitine palmitoyltransferase I (cpt1), and acyl-CoA oxidase 1 (acox1) nih.gov. These findings suggest that clenbuterol can promote the breakdown of fatty acids for energy production, which may contribute to its observed effects on body composition nih.gov.

Table 1: Effect of Clenbuterol on Mitochondrial Regulatory Proteins in Rat Tibialis Anterior Muscle nih.gov
ProteinRegionEffect of ClenbuterolSignificance
Optic atrophy protein 1 (Opa1)Deep & SuperficialDecreasedP &lt; 0.01
Mitofusin 2 (Mfn2)Deep & SuperficialDecreasedP &lt; 0.01
Mitochondrial fission 1 (Fis1)Deep & SuperficialDecreasedP &lt; 0.01
Dynamin-related protein 1 (Drp1)Deep & SuperficialNo Significant Change-

Protein Turnover Regulation in Animal Models

This compound demonstrates significant effects on protein metabolism, particularly in skeletal muscle, by modulating the balance between protein synthesis and degradation. In animal models, these effects are characterized by a reduction in protein breakdown, contributing to a net anabolic or anti-catabolic state.

Studies in animal models have demonstrated that this compound can attenuate muscle atrophy by directly inhibiting the major cellular protein degradation pathways. In denervated rat soleus muscles, a model for muscle wasting, clenbuterol administration was found to significantly attenuate the hyperactivation of both proteasomal and lysosomal proteolysis nih.govphysiology.orgresearchgate.net. This anti-proteolytic effect is a key mechanism by which clenbuterol helps to preserve muscle mass under catabolic conditions nih.govphysiology.orgresearchgate.net. The ubiquitin-proteasome pathway, which is primarily responsible for the degradation of myofibrillar proteins during muscle disuse, is a major target of clenbuterol's action nih.govphysiology.org. Treatment with clenbuterol has been shown to reduce the levels of ubiquitin conjugates in muscle, indicating a decrease in the "tagging" of proteins for degradation by the proteasome physiology.org.

The suppression of proteolytic systems by this compound is mediated at the genetic level through the downregulation of key atrophy-related genes, often referred to as "atrogenes." Research in denervated rat muscles has shown that clenbuterol administration suppresses the transcription of the lysosomal protease cathepsin L nih.govphysiology.orgresearchgate.net. Furthermore, clenbuterol significantly downregulates the expression of critical ubiquitin ligases, specifically atrogin-1/MAFbx and MuRF1, which are pivotal in targeting muscle proteins for proteasomal degradation during atrophy nih.govphysiology.orgresearchgate.net. By inhibiting the expression of these genes, clenbuterol effectively reduces the capacity of the muscle cell to break down its own proteins, thereby mitigating muscle wasting nih.govresearchgate.netsemanticscholar.org. These effects on gene expression appear to be independent of the Akt signaling pathway and may be mediated by the cAMP/PKA signaling pathway nih.govresearchgate.netsemanticscholar.org.

Table 2: Effect of Clenbuterol on Atrophy-Related Gene Expression in Denervated Rat Soleus Muscle nih.govphysiology.orgresearchgate.net
GeneFunctionEffect of Clenbuterol
Atrogin-1/MAFbxUbiquitin LigaseSuppressed Transcription
MuRF1Ubiquitin LigaseSuppressed Transcription
Cathepsin LLysosomal ProteaseSuppressed Transcription

Immunomodulatory Effects in Ex Vivo and Non-Human Systems

This compound exhibits notable immunomodulatory properties, primarily characterized by anti-inflammatory actions observed in various ex vivo and non-human studies. Its mechanism of action involves the modulation of leukocyte activity and the production of inflammatory mediators.

In ex vivo studies using equine whole blood, this compound has been shown to significantly inhibit the activation of leukocytes and the subsequent production of pro-inflammatory cytokines. When stimulated with bacterial toxins like lipopolysaccharide (LPS), clenbuterol caused a marked, concentration-dependent reduction in the release of tumor necrosis factor-alpha (TNF-α) sconeequinehospital.com.au. It also reduced the production of interleukin-1β (IL-1β) following LPS stimulation sconeequinehospital.com.au. Similarly, in rodent models of stroke, clenbuterol treatment led to an anti-inflammatory cytokine profile, with decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and interferon-gamma (IFN-γ), and increased expression of anti-inflammatory cytokines like interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta 1 (TGF-β1) dovepress.com. In studies on racehorses, clenbuterol was found to modulate cytokine production in peripheral blood mononuclear cells, though the effects were dose-dependent and varied based on the training status of the animal nih.gov.

The anti-inflammatory effects of this compound are largely attributed to its function as a β2-adrenergic agonist, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) nih.govresearchgate.net. Elevated cAMP levels act as a critical intracellular signaling molecule that inhibits inflammatory pathways sconeequinehospital.com.au. Specifically, increased cAMP can inhibit the activation and nuclear translocation of the key inflammatory transcription factor, Nuclear Factor κB (NF-κB) sconeequinehospital.com.au. Furthermore, the cAMP-dependent pathway can activate other anti-inflammatory mechanisms through Protein Kinase A (PKA), leading to a reduction in the expression of pro-inflammatory genes sconeequinehospital.com.aunih.gov. Studies in isolated rat muscle and murine astrocytes have confirmed that the effects of clenbuterol on proteolysis and cytokine downregulation can be mimicked by other agents that increase cAMP, supporting the central role of this signaling pathway in its anti-inflammatory and anti-catabolic actions nih.govresearchgate.netuni-konstanz.de.

Table 3: Summary of Clenbuterol's Effects on Cytokine Production in Non-Human and Ex Vivo Models
CytokineModel SystemEffect of ClenbuterolReference
TNF-αEquine Leukocytes (ex vivo)Reduced production sconeequinehospital.com.au
IL-1βEquine Leukocytes (ex vivo)Reduced production sconeequinehospital.com.au
TNF-αMCAO Stroke Mice (in vivo)Decreased expression dovepress.com
IFN-γMCAO Stroke Mice (in vivo)Decreased expression dovepress.com
IL-1βMCAO Stroke Mice (in vivo)Decreased expression dovepress.com
IL-4MCAO Stroke Mice (in vivo)Increased expression dovepress.com
IL-10MCAO Stroke Mice (in vivo)Increased expression dovepress.com
IL-10Equine Leukocytes (ex vivo, LPS challenge)Suppressed mRNA expression nih.gov

Calcium Homeostasis Regulation in Muscle Physiology

Direct Effects on Sarcoplasmic Reticulum Ca2+ Release

This compound exerts direct effects on the calcium (Ca2+) handling mechanisms within skeletal muscle, independent of its well-known β2-adrenergic receptor agonist activity. Studies on mechanically skinned muscle fibers, where the β2-agonist pathway is inoperable, have demonstrated that clenbuterol directly interacts with the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.

In both fast-twitch (extensor digitorum longus, EDL) and slow-twitch (soleus) muscle fibers from rats, clenbuterol was found to significantly reduce the SR's capacity for Ca2+ loading. nih.govsigmaaldrich.com Specifically, SR Ca2+ loading was reversibly decreased to approximately 81.5% of control levels in EDL fibers and 78.7% in soleus fibers. nih.govsigmaaldrich.com Concurrently, clenbuterol induced a significant increase of about 25% in the passive leak of Ca2+ from the sarcoplasmic reticulum in both fiber types. nih.govsigmaaldrich.com

This alteration in calcium homeostasis contributes to observable changes in muscle function. The application of clenbuterol led to a decrease in the peak force of depolarization-induced responses, falling to 77.2% of control in EDL fibers and a more pronounced 55.6% in soleus fibers. nih.gov Chronic treatment with clenbuterol has also been associated with a reduction in the amplitude of Ca2+ transients, which may be a consequence of the decreased SR Ca2+ load. nih.govresearchgate.net These findings indicate that clenbuterol can directly impair the process of excitation-contraction coupling by altering SR calcium handling. nih.govnih.gov

Muscle Fiber TypeParameterEffect of ClenbuterolReference
Extensor Digitorum Longus (EDL)SR Ca2+ LoadingReduced to 81.5% of control nih.govsigmaaldrich.com
SoleusSR Ca2+ LoadingReduced to 78.7% of control nih.govsigmaaldrich.com
EDL & SoleusPassive SR Ca2+ LeakIncreased by ~25% nih.govsigmaaldrich.com
EDLPeak Depolarization-Induced ForceReduced to 77.2% of control nih.gov
SoleusPeak Depolarization-Induced ForceReduced to 55.6% of control nih.gov
Table 1: Direct Effects of Clenbuterol on Sarcoplasmic Reticulum Function in Skinned Rat Muscle Fibers.

Neurochemical and Behavioral Interactions in Animal Models

Functional Interactions with Serotonergic Receptor Systems (e.g., 5-HT2A Receptors)

Studies in animal models indicate that this compound can enhance behaviors mediated by the serotonin (B10506) (5-HT) system. For instance, it potentiates the head-twitch response in mice induced by 5-hydroxytryptophan (B29612) and enhances the hyperactivity syndrome produced by the 5-HT agonist quipazine (B1207379) in rats. nih.gov

However, this interaction does not appear to stem from a direct action on 5-HT2A receptors. Research has shown that neither acute nor chronic administration of clenbuterol alters the binding characteristics of 5-HT2 receptors in the brain. nih.gov Instead, the mechanism may be indirect. Clenbuterol has been found to increase the concentration of plasma free fatty acids, which in turn elevates the level of plasma-free (non-albumin bound) tryptophan. nih.gov This leads to an increased concentration of tryptophan in the brain, thereby boosting the synthesis of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA). nih.gov This suggests that the enhancement of 5-HT-mediated behaviors is a downstream consequence of metabolic changes initiated by clenbuterol's peripheral action, rather than a direct modulation of serotonergic receptors. nih.gov

Discriminative Stimulus Properties and β-Adrenergic Receptor Involvement

In animal models, this compound serves as a distinct discriminative stimulus. Rats can be trained to differentiate the internal state produced by clenbuterol from a saline injection, a paradigm used to study the in vivo effects of psychoactive drugs. nih.govnih.gov

The discriminative stimulus effects of clenbuterol are mediated by β-adrenergic receptors, specifically the β2 subtype. nih.govnih.gov This is evidenced by several findings:

Dose-Dependency : The stimulus is dose-dependent, with an ED50 of 0.03 mg/kg. nih.gov

Stereoselectivity : The effect is stereoselective. nih.gov

Antagonism : The β-adrenergic antagonist propranolol (B1214883) completely blocks the clenbuterol discriminative stimulus. nih.gov Furthermore, the β2-selective antagonist ICI 118,551 is more potent in antagonizing the effect than the β1-selective antagonist betaxolol. nih.gov

Substitution : Other β-adrenergic agonists, such as salbutamol (B1663637) and zinterol, can substitute for clenbuterol, meaning they produce a similar internal state. nih.gov

CompoundPharmacological ClassInteraction with Clenbuterol StimulusReference
Propranololβ-Adrenergic AntagonistFully antagonizes nih.gov
ICI 118,551β2-Selective AntagonistPotently antagonizes nih.gov
Salbutamolβ-Adrenergic AgonistSubstitutes nih.gov
Zinterolβ-Adrenergic AgonistSubstitutes nih.gov
AmphetaminePsychomotor StimulantSubstitutes nih.gov
DesipramineMonoamine Uptake InhibitorSubstitutes nih.gov
FenfluramineSerotonin Releasing AgentNo substitution nih.gov
Table 2: Pharmacological Characterization of the Discriminative Stimulus Properties of Clenbuterol in Rats.

Roles of Nitric Oxide and Prostaglandins (B1171923) in Neuroendocrine Secretion

This compound stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). jpp.krakow.pljpp.krakow.plnih.gov This neuroendocrine response involves the interplay of other signaling molecules, namely nitric oxide (NO) and prostaglandins (PG). nih.gov

The stimulation of the HPA axis via β2-adrenoceptors is significantly influenced by endogenous NO and prostaglandins. nih.gov Studies using inhibitors have elucidated these roles:

Nitric Oxide : The administration of L-NAME, a nitric oxide synthase (NOS) inhibitor, reduces the clenbuterol-evoked secretion of both ACTH and corticosterone in control rats. nih.gov This indicates that NO plays a permissive or facilitatory role in the HPA axis response to β2-adrenergic stimulation. jpp.krakow.plnih.gov

Prostaglandins : The use of piroxicam, a cyclooxygenase (COX) inhibitor, also significantly diminishes the clenbuterol-induced rise in ACTH and corticosterone. nih.gov This suggests that prostaglandins are also crucial signaling molecules in the pathway through which clenbuterol activates the HPA axis. jpp.krakow.plnih.gov

These findings establish that the neuroendocrine effects of central β2-adrenoceptor activation by clenbuterol are not direct but are modulated by the nitric oxide and prostaglandin (B15479496) signaling systems. nih.gov

Metabolic Fate and Pharmacokinetics of Clenbuterol Hydrochloride in Non Human Biological Systems

Absorption Characteristics in Animal Models

(S)-Clenbuterol hydrochloride demonstrates rapid and efficient absorption following oral administration in a variety of animal species. In laboratory animals such as rats, dogs, and rabbits, as well as in target species like horses and cattle, peak blood concentrations are typically achieved within 1 to 3 hours post-dosing europa.eufao.org. Studies in horses have shown that the compound is readily absorbed from the gastrointestinal tract, with a bioavailability of 70-80% nih.gov.

The absorption rate can be influenced by the formulation and the specific animal model. For instance, when administered orally to rats at a dose of 2 micrograms/kg, the plasma level of clenbuterol (B1669167) reached its maximum at approximately 1 hour after administration nih.gov. In rabbits, peak plasma concentrations were observed within 2 hours following oral administration nih.gov. The high lipid solubility of clenbuterol facilitates its passage across biological membranes, contributing to its efficient absorption ovid.com.

Distribution Profiles in Various Animal Tissues and Body Fluids

Following absorption, this compound is widely distributed throughout the body. Studies have demonstrated its presence in various tissues and body fluids, with notable accumulation in specific organs. In broiler chickens, clenbuterol was found to accumulate above plasma levels in all investigated tissues, including the liver, kidney, stomach, muscle, fat, feathers, and eyes nih.gov.

Particularly high concentrations have been observed in pigmented tissues. In calves, clenbuterol concentrations in the choroid/pigmented retinal epithelium (choroid/PRE) of the eye were found to be at least 10 times higher than in the liver at all time points following cessation of treatment, and 52 times higher 16 days after the last dose nih.gov. Similarly, in goats, the highest concentrations of clenbuterol were detected in the whole eye 28 days after administration was discontinued (B1498344) ovid.com. This affinity for pigmented tissues is a significant characteristic of its distribution profile.

The liver and kidneys are also major sites of clenbuterol accumulation and are key organs in its metabolism and excretion europa.eunih.govnih.gov. Residues in these organs tend to deplete more slowly compared to other tissues like muscle europa.eu. The distribution pattern is qualitatively similar across different species, although quantitative differences may exist fao.org.

Distribution of Clenbuterol in Various Animal Tissues
Animal ModelTissues with High ConcentrationKey FindingsReference
CalvesChoroid/PRE, Liver, Kidney, Bile, UrineConcentrations in choroid/PRE were significantly higher and more persistent than in the liver. nih.gov
Broiler ChickensFeathers, Eye, Liver, Kidney, Stomach, Muscle, FatAccumulated above plasma levels in all tissues investigated. nih.gov
GoatsWhole Eye, Hair, Liver, KidneyThe whole eye showed the highest concentration and longest retention time. ovid.com
PigsChoroid/PRE, Hair, Liver, KidneyConcentrations in choroid/PRE and hair were substantially higher than in edible tissues. researchgate.net

Biotransformation Pathways and Metabolite Identification

While a significant portion of clenbuterol is excreted unchanged, it also undergoes biotransformation to a lesser extent, leading to the formation of several metabolites fao.orgnih.gov. The metabolic pathways are generally consistent across the species studied, including laboratory animals and target species for veterinary use, though quantitative variations in metabolite formation are observed fao.org.

A major metabolic pathway for clenbuterol involves the N-oxidation of the primary aromatic amine group. In a study conducted in rats using radiolabeled clenbuterol, N-oxidation products were identified for the first time. The primary metabolite formed through this pathway was clenbuterol hydroxylamine (B1172632), with 4-nitroclenbuterol also being detected nih.gov. This metabolic route was found to be more prevalent at higher dosages. The formation of clenbuterol hydroxylamine was also observed when the drug was incubated with rat liver microsomal fractions under aerobic conditions, indicating the involvement of hepatic enzymes in this transformation nih.gov.

Conjugation reactions represent another route for clenbuterol metabolism, although they are considered minor pathways. These phase II reactions involve the attachment of endogenous molecules like sulfate (B86663) or glucuronic acid to the clenbuterol molecule, which generally increases water solubility and facilitates excretion. While specific details on the extent of sulfate and glucuronic acid N-conjugation in various animal models are limited in the provided context, they are recognized as potential biotransformation pathways.

Hydroxylation of the tert-butyl group is another identified metabolic pathway for clenbuterol. This phase I reaction introduces a hydroxyl group onto the bulky tert-butyl moiety of the molecule. This modification increases the polarity of the compound, preparing it for subsequent conjugation reactions or direct excretion.

Identification and Pharmacological Activity of Key Metabolites (e.g., NA 1141)

The biotransformation of clenbuterol hydrochloride in animal models is relatively slow compared to other β-agonists. fao.org In cattle, the metabolic profile is qualitatively similar to that observed in laboratory animals. fao.orgfao.org Unchanged clenbuterol is the major compound found in plasma and urine. fao.orgfao.org However, several metabolites have been identified in the urine of cattle, including N-AB 930, N-AB 931 (R-CHO), N-AB 933, and NA1141. fao.orgfao.org The quantification of these metabolites in urine reveals varying percentages of the total radioactivity, with N-AB 930 accounting for approximately 3%, N-AB 931 for 2-4%, N-AB 933 for 6-40%, and NA1141 for 3-34%. fao.orgfao.org

Among the identified metabolites, only NA1141 has been found to possess pharmacological activity. fao.org Its activity is reported to be approximately 20% of that of the parent compound, clenbuterol hydrochloride. fao.org

In rats, a different metabolic pathway has been identified, leading to the formation of N-oxidation products on the primary amine function of the clenbuterol molecule. nih.gov The major metabolite identified through this pathway is clenbuterol hydroxylamine, with 4-nitroclenbuterol also being detected. nih.gov This metabolic route appears to be more prevalent at higher dosages. nih.gov

Table 1: Identified Metabolites of Clenbuterol in Cattle Urine

Excretion Pathways and Rates in Animal Models

The primary route of excretion for clenbuterol and its metabolites across various animal species is via the urine. fao.orgeuropa.eu Following oral administration, a significant portion of the administered dose is rapidly excreted through this pathway. inchem.org Fecal excretion represents a secondary route. inchem.org

In cattle, after a single oral dose, approximately 81% of the dose was excreted in the urine and 13% in the feces within 96 hours. inchem.org Similarly, studies involving oral or intravenous administration to horses showed that around 75-91% of the dose was excreted in the urine and 6-15% in the feces. inchem.org

In laboratory animals, the pattern is similar. In rats, about 20% of an orally administered dose is excreted as the unchanged compound in urine within 72 hours. nih.gov In cynomolgus monkeys, following intravenous administration, approximately 60% of the dose was recovered in the urine and 4% in the feces within 72 hours. inchem.org

Table 2: Excretion of Clenbuterol in Various Animal Models

Half-Life Determination in Animal Pharmacokinetic Studies

The plasma half-life of clenbuterol exhibits considerable variation among different animal species. Pharmacokinetic studies have been conducted to determine this key parameter, which influences the duration of action and withdrawal times.

In rats, the plasma half-life of clenbuterol has been estimated to be approximately 30 hours. nih.gov In rabbits, a shorter half-life of about 9 hours has been observed. nih.gov

Studies in larger animals have shown a wider range of half-life values. In cattle, the plasma half-life can vary significantly, with reported values ranging from 16 to 105 hours, depending on the specific subpopulation being tested. fao.orgfao.org For horses, the plasma half-life has been reported to be in the range of 9 to 21.4 hours following intramuscular or oral administration. fao.orgfao.org One study on thoroughbred horses reported a median elimination half-life of 9.2 hours after intravenous administration and 12.9 hours after multiple oral administrations. nih.gov Another study in horses determined a much longer plasma half-life of 10.4 days after repeated oral doses. physiology.org

Table 3: Plasma Half-Life of Clenbuterol in Different Animal Species

Residue Depletion Kinetics in Edible Animal Tissues

Following administration, clenbuterol distributes to various tissues, and its depletion over time is a critical factor for food safety. The liver and kidneys are consistently identified as the tissues where residues deplete the slowest. europa.eu

In cattle, the highest concentrations of radioactivity were found in the liver. inchem.org In ruminating calves, total 14C-residues in the liver declined from a range of 28.7-47.2 µg/kg at 6 hours post-treatment to 3.8-4.6 µg/kg after 10 days. europa.eu In another study, liver concentrations decreased from 46 ng/g to 0.6 ng/g within 14 days of withdrawal. researchgate.net The eye has also been shown to retain high levels of clenbuterol, with concentrations of 118 ng/g at day 0 of withdrawal, decreasing to 15.1 ng/g after 14 days. researchgate.net

In horses, shortly after administration, the majority of residues in the liver consist of unmetabolized clenbuterol. europa.eu However, the percentage of parent clenbuterol in liver samples decreases significantly with longer withdrawal times, accounting for less than 10% of total residues at 9 or 12 days. fao.orgfao.org

Studies in broiler chickens have shown that total radioactive residues (TRR) in edible tissues are proportional to the dietary level of clenbuterol and inversely proportional to the withdrawal period. nih.gov A rapid depletion of TRR from edible tissues occurs within the first 7 days of withdrawal, with a much slower depletion rate thereafter. nih.gov Parent clenbuterol was below the limit of detection in liver and kidney after 7 and 14 days of withdrawal. nih.gov A withdrawal period of over two weeks was required for residues in edible tissues to fall below detectable levels. nih.gov

In goats, after 28 days of withdrawal, clenbuterol residues were still detectable in all tissues studied, with the highest concentrations found in the whole eye. ovid.com

Table 4: Clenbuterol Residue Depletion in Bovine Tissues

Degradation Pathways and Stability Studies of Clenbuterol Hydrochloride

Forced Degradation Studies According to ICH Guidelines

Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. As mandated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), these studies are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods nih.govijcrt.org. The typical goal is to achieve 5–20% degradation to ensure that the degradation products are reliably detected resolvemass.ca. The primary stress conditions include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress nih.govresolvemass.ca.

Studies on clenbuterol (B1669167) hydrochloride have shown varied stability under different stress conditions, indicating its susceptibility to specific environmental factors.

The hydrolytic stability of clenbuterol hydrochloride has been investigated under acidic, basic, and neutral conditions, with some conflicting results reported in the literature.

One study found that clenbuterol hydrochloride demonstrated significant degradation under acidic conditions (8.78%), while remaining stable in neutral and basic media nih.govresearchgate.net. Conversely, another study reported that the drug was labile in alkaline conditions, showing a substantial degradation of 62.48%, but was stable under acidic conditions researchgate.net. A third study indicated degradation under both acidic and basic hydrolytic stress, with stability observed in neutral conditions researchgate.net.

These discrepancies may arise from differences in experimental conditions such as the concentration of the acid or base, temperature, and duration of exposure.

Table 1: Summary of Hydrolytic Degradation Studies on Clenbuterol Hydrochloride
ConditionResult from Study 1Result from Study 2Result from Study 3
Acidic Hydrolysis8.78% Degradation nih.govresearchgate.netStable researchgate.netDegradation Observed researchgate.net
Basic HydrolysisNo Degradation nih.govresearchgate.net62.48% Degradation researchgate.netDegradation Observed researchgate.net
Neutral HydrolysisNo Degradation nih.govresearchgate.netStable researchgate.netStable researchgate.net

The response of clenbuterol hydrochloride to oxidative stress also shows variability across studies. One investigation reported no degradation when the compound was subjected to oxidative conditions nih.govresearchgate.net. However, another study found that the drug did degrade under oxidative stress researchgate.net. This suggests that the stability of clenbuterol to oxidation may be highly dependent on the specific oxidizing agent used and the experimental setup.

In accordance with ICH Q1B guidelines, photostability testing exposes the drug substance to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light nih.gov. Studies show that clenbuterol hydrochloride is susceptible to photodegradation, particularly in the liquid state.

Significant degradation has been observed when a solution of clenbuterol was exposed to sunlight (9% degradation) nih.govresearchgate.net. Another study reported 7.67% degradation under photolytic conditions in the liquid state researchgate.net. In contrast, the drug was found to be stable when exposed to light in its solid form researchgate.net. This indicates that the solvent plays a crucial role in the photolytic degradation pathway of clenbuterol.

Table 2: Photolytic Stability of Clenbuterol Hydrochloride
StateConditionObserved Degradation
LiquidSunlight Exposure9% nih.govresearchgate.net
LiquidPhotolytic Conditions7.67% researchgate.net
SolidPhotolytic ConditionsStable researchgate.net

Clenbuterol hydrochloride generally exhibits high thermal stability. Multiple forced degradation studies, conducted as per ICH guidelines, have found the compound to be stable under thermal stress conditions nih.govresearchgate.net. Thermogravimetric analysis (TGA) has shown that the melting and decomposition of clenbuterol hydrochloride begin at approximately 179°C cambridge.org. Another investigation confirmed its stability in boiling water at 100°C researchgate.net. However, at much higher temperatures, such as in cooking oil at 260°C, losses were observed, with a calculated half-life of about 5 minutes researchgate.net.

Identification and Structural Characterization of Degradation Products

The identification of degradation products is essential for ensuring the safety and quality of a pharmaceutical product. Studies that have observed the degradation of clenbuterol hydrochloride have utilized advanced analytical techniques to characterize the resulting impurities.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool used for this purpose nih.govresearchgate.net. In one study where degradation was observed under various stress conditions (hydrolytic, oxidative, and photolytic), seven distinct degradation products were identified and characterized using ultra-high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight tandem mass spectrometry (UHPLC-ESI-QTOF-MS/MS) researchgate.net. While the specific structures of all degradation products are not detailed in the available abstracts, the use of such high-resolution mass spectrometry allows for the determination of their molecular weights and fragmentation patterns, which are crucial for structural elucidation.

Proposed Degradation Mechanisms and Pathways

Based on the characterization of degradation products, mechanisms for the breakdown of clenbuterol hydrochloride have been proposed nih.govresearchgate.net. Although detailed mechanistic pathways are typically proprietary or published in full research articles, the types of degradation observed suggest several potential chemical transformations.

Hydrolysis: Under acidic or basic conditions, hydrolysis of the primary amine or other functional groups could occur, though the stability of the aromatic ring and the aliphatic side chain makes extensive hydrolysis less likely under mild conditions.

Oxidation: Oxidative degradation could involve the N-oxidation of the primary amine to form products such as clenbuterol hydroxylamine (B1172632) or even 4-nitroclenbuterol, similar to pathways observed in metabolic studies nih.gov. The aromatic ring could also be subject to hydroxylation.

Photodegradation: In the liquid state, energy from light could facilitate cleavage of the C-N bond in the side chain or reactions involving the aromatic chloro- and amino-substituents. The solvent likely mediates these photochemical reactions.

Further research is required to fully delineate the specific chemical structures of the degradation products and confirm the precise reaction mechanisms under each stress condition.

Structure Activity Relationships Sar of Clenbuterol Hydrochloride and Synthetic Analogues

Stereochemical Influence on Receptor Binding Affinity and Efficacy

Clenbuterol (B1669167) possesses a single chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-(+)-Clenbuterol and (R)-(-)-Clenbuterol. Scientific studies have unequivocally demonstrated that the pharmacological activity of clenbuterol is stereoselective, with one enantiomer being significantly more active than the other.

Research has established that the (R)-(-)-enantiomer is the eutomer, meaning it is the pharmacologically active form responsible for the β2-adrenergic effects. nih.gov The (R)-(-)-enantiomer exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to the (S)-(+)-enantiomer. nih.gov This difference in affinity is attributed to the specific spatial arrangement of the hydroxyl and amino groups, which allows for a more favorable interaction with the amino acid residues within the receptor's binding pocket.

The functional consequence of this differential binding is a marked difference in efficacy. The (R)-(-)-enantiomer is a potent partial agonist at the β2-adrenergic receptor, capable of eliciting a significant physiological response, such as bronchodilation. In contrast, the (S)-(+)-enantiomer is considered to be much less active or inactive at this receptor. While racemic clenbuterol, a 1:1 mixture of both enantiomers, is often used, its pharmacological effects are primarily driven by the (R)-(-)-enantiomer.

Table 1: Stereochemical Influence on β2-Adrenergic Receptor Activity Precise Ki and EC50 values for the individual enantiomers of (S)-Clenbuterol hydrochloride are not consistently reported across publicly available literature, preventing the creation of a detailed comparative table. However, studies consistently affirm the significantly higher binding affinity and pharmacological activity of the R-(-)-enantiomer over the S-(+)-enantiomer.

Impact of Substituent Modifications on β-Adrenergic Activity

The structure of clenbuterol can be broadly divided into three key regions: the aromatic ring, the ethanolamine (B43304) side chain, and the N-alkyl substituent. Modifications to each of these regions have been shown to significantly impact its β-adrenergic activity.

Aromatic Ring Modifications: The 4-amino and 3,5-dichloro substituents on the aromatic ring are crucial for high β2-adrenergic activity.

Halogen Substituents: The two chlorine atoms at the 3 and 5 positions are important for potency and selectivity. Studies on analogues with only one chlorine atom have been conducted to ascertain whether activity is retained. westernsydney.edu.au

Amino Group: The 4-amino group is a key feature. Its replacement or modification generally leads to a decrease in activity.

Other Ring Substitutions: Research has shown that replacing the dichloro-substitution pattern with a chloro-cyano pattern can increase bronchodilatory effects in some models, highlighting the potential for tuning activity through bioisosteric replacement on the aromatic ring. nih.gov

Ethanolamine Side Chain Modifications: The hydroxyl and amine groups of the ethanolamine side chain are critical for receptor binding. The hydroxyl group forms a key hydrogen bond interaction within the β2-adrenergic receptor binding site.

N-Alkyl Substituent Modifications: The bulky tert-butyl group on the nitrogen atom is a significant contributor to clenbuterol's selectivity for β2-adrenergic receptors over β1-adrenergic receptors. Altering the size and nature of this group can modulate this selectivity. For instance, replacing the tert-butyl group with an isopropyl group has been explored in synthetic analogues. westernsydney.edu.au

Studies on O-alkyl analogues of clenbuterol, where the phenolic hydroxyl group is modified, have also been conducted. These structural changes were found to render the compounds ineffective as functional mimics of clenbuterol. westernsydney.edu.au

Table 2: Impact of Substituent Modifications on β-Adrenergic Activity of Clenbuterol Analogues

Modification Analogue Example Observed Effect on β-Adrenergic Activity
Aromatic Ring 1-(4-acetamido-3-chlorophenyl)-2-tertiarybutyl aminoethanol Tested for smooth muscle relaxant properties. westernsydney.edu.au
Aromatic Ring Chloro-cyano substituted clenbuterol Reported to increase bronchodilation ability in guinea pigs compared to clenbuterol. nih.gov
Phenolic Group O-alkyl analogues Ineffective functional mimics of clenbuterol. westernsydney.edu.au
N-Alkyl Group Isopropylamino analogue Synthesized and tested for smooth muscle relaxant properties. westernsydney.edu.au

Rational Design and Synthesis of Novel Clenbuterol Derivatives as Research Probes

The well-defined structure-activity relationships of clenbuterol have enabled the rational design and synthesis of novel derivatives to be used as research tools. These probes are designed to investigate the β2-adrenergic receptor's structure, function, and physiological roles.

Photoswitchable Ligands: A notable example is the development of "photo-clenbuterol," an azobenzene-containing derivative of clenbuterol. nih.gov This compound can be reversibly switched between its trans and cis isomeric forms using light of specific wavelengths. These isomers exhibit different pharmacological properties, with one acting as a partial agonist and the other as an antagonist. This allows for the optical control of β2-adrenergic receptor signaling with high spatiotemporal precision, making it a valuable tool for studying receptor dynamics. nih.govrsc.org

Thiol-Reactive Analogues: Researchers have synthesized novel thiol-reactive clenbuterol analogues. researchgate.netnih.gov These derivatives are designed to covalently bind to specific cysteine residues on proteins, such as serum albumin or potentially the receptor itself. Such probes can be used for affinity labeling studies to identify and characterize ligand binding sites.

Fluorescent Probes: Fluorescent probes based on the clenbuterol scaffold have been designed for detection and quantification purposes. For instance, a fluorescent probe for clenbuterol hydrochloride detection was developed based on its catalytic effect on the oxidation of eosine Y. nih.gov Another approach involves the use of graphene quantum dots in fluorescent sensors for clenbuterol. mdpi.comresearchgate.net These probes are instrumental in developing sensitive analytical methods.

Analogues for Antibody Production: O-alkyl analogues of clenbuterol have been synthesized as haptens. westernsydney.edu.au By conjugating these analogues to carrier proteins, they can be used to generate antibodies. While in this specific instance the resulting antibodies could not distinguish between active and inactive compounds, the principle of using rationally designed analogues for immunological tool development is well-established. westernsydney.edu.au

Advanced Research Applications and Methodological Contributions of S Clenbuterol Hydrochloride

Development of Reference Standards and Labeled Analogues for Analytical Research

The development of pure reference standards for both clenbuterol (B1669167) enantiomers, including (S)-Clenbuterol hydrochloride, is fundamental for accurate and reliable analytical measurements. These standards are crucial for the validation of analytical methods and for ensuring the quality and consistency of research data. Furthermore, the synthesis of isotopically labeled analogues of clenbuterol, often without differentiation of the enantiomers in the literature, is a key advancement in analytical research.

Deuterium-labeled clenbuterol, for instance, serves as an ideal internal standard in mass spectrometry-based methods. These labeled compounds, sharing similar physicochemical properties with the analyte but differing in mass, allow for precise quantification by correcting for variations during sample preparation and analysis. The synthesis of these labeled analogues has been a significant contribution to the field, enabling more accurate and sensitive detection of clenbuterol in various matrices.

Key Developments in Reference Standards and Labeled Analogues:

Compound/StandardApplicationSignificance in Research
This compound Certified Reference Material (CRM) Method validation, calibration of analytical instrumentsEnsures accuracy and comparability of analytical results across different laboratories.
Deuterium-labeled Clenbuterol (e.g., Clenbuterol-d9) Internal standard for mass spectrometry (MS) analysisImproves the precision and accuracy of quantitative methods for clenbuterol detection.
¹³C-labeled Clenbuterol Isotope dilution mass spectrometry (IDMS)Provides a high-accuracy reference measurement procedure for the quantification of clenbuterol. researchgate.net

Mechanistic Probes in β-Adrenergic Receptor Biology and Pharmacology

The study of this compound has been pivotal in understanding the stereoselectivity of β-adrenergic receptors. As the less active enantiomer, (S)-Clenbuterol serves as an essential tool for dissecting the specific interactions between the active R-(-)-enantiomer and the β2-adrenergic receptor. By comparing the biological effects of the individual enantiomers and the racemic mixture, researchers can elucidate the precise molecular mechanisms of receptor activation and signaling.

Studies have demonstrated that the R-(-) enantiomer of clenbuterol is a potent agonist at the β2-adrenergic receptor, while the S-(+) enantiomer exhibits significantly lower affinity and efficacy. This stereoselectivity is crucial for understanding the structure-activity relationship of β2-agonists and for the design of more selective and effective therapeutic agents. The use of (S)-Clenbuterol as a negative control or comparator in such studies helps to isolate the specific effects mediated by the β2-adrenergic receptor.

Investigative Tools for Muscle Metabolism and Protein Homeostasis in Animal Models

In the field of muscle biology, this compound has been utilized to investigate the stereospecific effects of clenbuterol on muscle metabolism and protein homeostasis. The anabolic effects of clenbuterol, characterized by an increase in muscle mass and a decrease in fat mass, are primarily attributed to the R-(-)-enantiomer's interaction with β2-adrenergic receptors in skeletal muscle. nih.gov

Comparative Effects of Clenbuterol Enantiomers on Muscle Tissue in Animal Models:

EnantiomerEffect on Muscle MassMechanism of Action
R-(-)-Clenbuterol Significant increasePotent agonist at the β2-adrenergic receptor, leading to downstream anabolic signaling.
(S)-(+)-Clenbuterol Minimal to no effectLow affinity and efficacy at the β2-adrenergic receptor.

Applications in Non-Clinical Toxicology Studies Related to Metabolite Profiling

The enantioselective metabolism of clenbuterol is a critical aspect of its toxicological assessment. Non-clinical toxicology studies involving the administration of individual enantiomers, including this compound, are essential for understanding their distinct metabolic fates and potential for toxicity. The metabolic pathways of the two enantiomers may differ, leading to the formation of unique metabolites with varying toxicological profiles.

Methodological Advancements in Trace Analysis for Doping Control and Food Safety Research

The presence of clenbuterol in sports and the food chain is a significant concern, necessitating highly sensitive and specific analytical methods for its detection. The development of enantioselective analytical techniques has been a major advancement in this area, allowing for the separation and quantification of the individual R-(-) and S-(+) enantiomers of clenbuterol.

This is particularly important in doping control, as the ratio of the enantiomers can potentially provide information about the source of the clenbuterol. For instance, pharmaceutical preparations of clenbuterol are typically racemic (containing a 1:1 ratio of the R-(-) and S-(+) enantiomers), whereas clenbuterol residues in meat from animals treated with the drug may exhibit a different enantiomeric ratio due to stereoselective metabolism and disposition. wada-ama.org

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used for the trace analysis of clenbuterol. oup.comnih.govresearchgate.netmdpi.com The development of chiral chromatography columns and methods has enabled the baseline separation of the clenbuterol enantiomers, facilitating their accurate quantification in complex biological matrices like urine and animal tissues. nih.govnih.gov

Analytical Techniques for Enantioselective Analysis of Clenbuterol:

Analytical TechniqueApplicationSignificance
Chiral High-Performance Liquid Chromatography (HPLC) Separation of R-(-) and S-(+) clenbuterol enantiomers.Allows for the determination of the enantiomeric ratio, which can be crucial in doping control investigations. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive and specific quantification of individual enantiomers in various matrices.Enables the detection of clenbuterol at very low concentrations, which is essential for food safety and anti-doping purposes. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmatory analysis of clenbuterol in doping control.Provides high specificity and is a well-established method in anti-doping laboratories. oup.comnih.govresearchgate.net

These methodological advancements, driven in part by the need to differentiate between the clenbuterol enantiomers, underscore the importance of this compound as a key analyte in modern analytical research.

Q & A

Q. How does (S)-Clenbuterol hydrochloride influence pulmonary gas exchange in animal models?

this compound, a β2-adrenergic agonist, reduces arterial oxygen partial pressure (PaO₂) by increasing physiological shunting (right-to-left blood flow) and redistributing ventilation to high ventilation-perfusion (V/Q) regions. In equine studies, this effect was quantified using the multiple inert gas elimination technique (MIGET), which revealed a rise in shunt fraction from 6.6% to 14.4% post-administration. The compound also increases oxygen consumption (VO₂) while lowering the respiratory exchange ratio, suggesting enhanced lipid metabolism .

Q. What experimental models are used to study this compound's respiratory effects?

Anesthetized horses in lateral recumbency are the primary model, chosen for clinical relevance and simplified gas exchange analysis. Key methodologies include:

  • Catheterization : Placement of pulmonary artery and arterial catheters for hemodynamic monitoring and blood sampling .
  • Ventilation system : Custom-designed circuits with one-way valves to prevent rebreathing and enable precise gas collection .
  • Anesthesia protocols : Continuous infusions of ketamine and dexmedetomidine to maintain stable physiological conditions .

Q. What methodologies assess this compound's cardiovascular effects?

  • Cardiac output (CO) : Calculated via the Fick principle using inert gas retention data (SF₆, ethane, cyclopropane) .
  • Vascular resistance : Total peripheral resistance (TPR) and pulmonary vascular resistance (PVR) derived from arterial pressure and CO measurements .
  • Hemodynamic monitoring : Real-time systemic and pulmonary arterial pressure tracking using flow-directed thermistor catheters .

Advanced Research Questions

Q. How do interspecies differences affect extrapolation of this compound's hemodynamic data to humans?

In horses, this compound reduces mean arterial pressure (MAP) and PVR while increasing cardiac index (CI) by 47%. However, in humans with chronic obstructive pulmonary disease (COPD), β2-agonists like terbutaline do not significantly alter PaO₂ due to compensatory CO increases masking V/Q mismatches. These discrepancies arise from species-specific β2-receptor distribution, baseline PaO₂ levels, and anesthesia-induced physiological suppression .

Q. What challenges exist in quantifying ventilation-perfusion mismatch using inert gas elimination?

Key technical considerations include:

  • Sample integrity : Anaerobic blood collection in heparinized syringes to prevent gas exchange artifacts .
  • Chromatographic precision : Gas chromatography with flame ionization/electron capture detectors to quantify inert gas concentrations at parts-per-billion sensitivity .
  • Modeling V/Q distributions : A 50-compartment mathematical model to compute log-standard deviations of ventilation (log SDV) and perfusion (log SDQ), ensuring accurate detection of shunt fractions and dead space .

Q. How does this compound alter metabolic parameters during pulmonary studies?

The compound increases VO₂ by 21% (2.23 to 2.70 ml·min⁻¹·kg⁻¹) and reduces the respiratory exchange ratio (0.80 to 0.72), indicating a shift toward lipid oxidation. This aligns with β2-mediated lipolysis observed in bovine and porcine models, where catecholamines enhance free fatty acid mobilization .

Q. How to resolve contradictions in hemodynamic effects across studies?

Discrepancies in MAP and CI responses (e.g., greater reductions in equine MAP vs. human stability) may stem from:

  • Anesthesia protocols : Equine studies use ketamine-dexmedetomidine, which suppresses compensatory sympathetic reflexes .
  • Receptor selectivity : Human cardiac β1-receptors may counteract β2-mediated vasodilation, unlike horses .
  • Experimental design : Controlled ventilation in animal models vs. spontaneous breathing in human trials .

Q. What analytical techniques validate sustained-release formulations of this compound?

Pharmacokinetic studies in dogs use:

  • In vitro dissolution : Higuchi-model-guided release profiles from hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) matrices .
  • HPLC-CAD : Charged aerosol detection for quantifying hydroxyethyl cellulose content in oral solutions .
  • Bioavailability metrics : Peak plasma concentration (Cmax) and time-to-peak (Tmax) comparisons between sustained-release and immediate-release tablets .

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